Product packaging for Furo[3,4-d]pyridazine-5,7-dione(Cat. No.:CAS No. 59648-15-6)

Furo[3,4-d]pyridazine-5,7-dione

Cat. No.: B8655388
CAS No.: 59648-15-6
M. Wt: 150.09 g/mol
InChI Key: DMWJVLJVMIFAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furo[3,4-d]pyridazine-5,7-dione is a useful research compound. Its molecular formula is C6H2N2O3 and its molecular weight is 150.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2N2O3 B8655388 Furo[3,4-d]pyridazine-5,7-dione CAS No. 59648-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59648-15-6

Molecular Formula

C6H2N2O3

Molecular Weight

150.09 g/mol

IUPAC Name

furo[3,4-d]pyridazine-5,7-dione

InChI

InChI=1S/C6H2N2O3/c9-5-3-1-7-8-2-4(3)6(10)11-5/h1-2H

InChI Key

DMWJVLJVMIFAJE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)C(=O)OC2=O

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of Furo-Fused Heterocycles: A Technical Guide to Furo[3,4-d]pyridazine-5,7-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical document provides an in-depth overview of the spectroscopic data for Furo[3,4-b]pyrazine-5,7-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the relevant experimental protocols.

Introduction and Chemical Structure

Furo[3,4-d]pyridazine-5,7-dione belongs to a class of fused heterocyclic systems. Its isomer, Furo[3,4-b]pyrazine-5,7-dione, also known as 2,3-pyrazinedicarboxylic anhydride, is a bicyclic molecule featuring a furan ring fused to a pyrazine ring.[1] The dione functionality indicates the presence of two carbonyl groups, forming a cyclic anhydride. This structure imparts unique electronic properties and reactivity, making it a versatile intermediate in organic synthesis.[1][2]

Molecular Formula: C₆H₂N₂O₃[1] Molecular Weight: 150.09 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Furo[3,4-b]pyrazine-5,7-dione.

Table 1: Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of the molecule.

ParameterValueSource
Molecular Formula C₆H₂N₂O₃[1][3]
Monoisotopic Mass 150.00654193 Da[3]
Technique GC-MS[3]
Major m/z Peaks 150 (M+), 106, 78[3]
Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the characteristic functional groups present in the molecule, particularly the cyclic anhydride system.

Wavenumber (cm⁻¹)InterpretationSource
~1750–1850C=O stretch (anhydride)[2]

Note: Specific peak values from raw data were not available. The range provided is characteristic for cyclic anhydrides.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR data provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

TypeChemical Shift (δ) ppmInterpretationSource
¹H NMR Data not available in search resultsAromatic protons on the pyrazine ring[3]
¹³C NMR Data not available in search resultsCarbons of the pyrazine and furan rings, carbonyl carbons

Note: While databases indicate that NMR spectra exist, the specific chemical shift values for Furo[3,4-b]pyrazine-5,7-dione were not indexed in the retrieved sources.

Experimental Protocols

The data presented in this guide are typically acquired through standardized analytical procedures. The following are detailed methodologies representative of those used for the characterization of Furo[3,4-b]pyrazine-5,7-dione.

Synthesis via Dehydration

A common method for synthesizing the target analog involves the dehydration of its corresponding dicarboxylic acid.[1]

  • Reactants: Pyrazine-2,3-dicarboxylic acid is mixed with a dehydrating agent, such as acetic anhydride or phosphorus oxychloride.[1]

  • Conditions: The reaction mixture is heated under reflux.[1]

  • Work-up: The solvent and excess reagent are removed, often under reduced pressure.

  • Purification: The resulting crude product, Furo[3,4-b]pyrazine-5,7-dione, is purified, typically by recrystallization or column chromatography, to achieve high purity (≥99%).[1]

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph, where it is vaporized.

  • Separation: The analyte travels through a capillary column, separating it from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Detection: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting spectrum shows the molecular ion and characteristic fragment ions.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups based on their absorption of infrared radiation.

  • Sample Preparation (KBr-Pellet Technique): A small amount of the solid sample is finely ground with potassium bromide (KBr), which is transparent to IR radiation.[3]

  • Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.

  • Analysis: The pellet is placed in the sample holder of an FTIR spectrometer (e.g., Bruker IFS 85).[3]

  • Data Acquisition: An infrared spectrum is recorded, plotting transmittance or absorbance against wavenumber (cm⁻¹). The characteristic absorption bands for the carbonyl groups of the anhydride are then identified.

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization for heterocyclic compounds like Furo[3,4-b]pyrazine-5,7-dione.

G cluster_synthesis Synthesis & Purification start Pyrazine-2,3-dicarboxylic Acid reaction Dehydration Reaction (Reflux) start->reaction reagent Dehydrating Agent (e.g., Acetic Anhydride) reagent->reaction purification Purification (Recrystallization) reaction->purification product Furo[3,4-b]pyrazine-5,7-dione purification->product ms Mass Spectrometry (MS) product->ms Confirms M.W. ir Infrared Spectroscopy (IR) product->ir Identifies C=O nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Elucidates Structure

Caption: General workflow from synthesis to spectroscopic analysis.

References

CAS number 4744-50-7 properties and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Furo[3,4-b]pyrazine-5,7-dione (CAS 4744-50-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Furo[3,4-b]pyrazine-5,7-dione, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Chemical Properties and Identifiers

Furo[3,4-b]pyrazine-5,7-dione is a bicyclic heterocyclic compound notable for its fused furan and pyrazine ring system. This structure imparts an electron-deficient aromatic character, making it a versatile reagent in synthetic chemistry.

Synonyms and Identifiers

The compound is recognized by several names and registry numbers, which are crucial for accurate database searches and procurement.

Identifier TypeValue
CAS Number 4744-50-7
IUPAC Name furo[3,4-b]pyrazine-5,7-dione
Common Synonyms 2,3-Pyrazinedicarboxylic anhydride, Pyrazine-2,3-dicarboxylic anhydride, Furo(3,4-b)pyrazine-5,7-dione
EC Number 225-260-4
PubChem CID 78482
MDL Number MFCD00179418
InChI Key AWJWCTOOIBYHON-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=N1)C(=O)OC2=O
Physicochemical Properties

The following table summarizes the key physicochemical properties of Furo[3,4-b]pyrazine-5,7-dione.

PropertyValueSource
Molecular Formula C₆H₂N₂O₃
Molecular Weight 150.09 g/mol
Appearance White to off-white or light brown crystalline powder
Melting Point 210 °C (decomposes)
Boiling Point 357.3 ± 22.0 °C at 760 mmHg (Predicted)
Density 1.7 ± 0.1 g/cm³ (Predicted)
Solubility Slightly soluble in Acetonitrile and DMSO
Storage Conditions Store in a cool, dry place under an inert atmosphere. The compound is hygroscopic.

Synthesis and Experimental Protocols

The most prevalent and efficient method for synthesizing Furo[3,4-b]pyrazine-5,7-dione is the dehydration of its corresponding dicarboxylic acid.

Synthesis via Dehydration of Pyrazine-2,3-dicarboxylic Acid

This protocol details the cyclization of Pyrazine-2,3-dicarboxylic acid to form the anhydride.

Experimental Protocol:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents:

    • Pyrazine-2,3-dicarboxylic acid

    • Acetic anhydride (or an alternative dehydrating agent like phosphorus oxychloride, POCl₃)

  • Procedure: a. To the round-bottom flask, add Pyrazine-2,3-dicarboxylic acid. b. Add an excess of acetic anhydride, which serves as both the reagent and the solvent. A typical ratio is 30 mL of acetic anhydride for 4.0 g of the dicarboxylic acid. c. Heat the reaction mixture to reflux (approximately 80-100 °C) with continuous stirring. d. Maintain the reflux for 1 to 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS). e. After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0 °C to induce crystallization.

  • Purification: a. Collect the resulting crystals by vacuum filtration. b. Wash the crystals with a cold, non-reactive solvent (e.g., cold diethyl ether) to remove residual acetic anhydride. c. Dry the purified Furo[3,4-b]pyrazine-5,7-dione product under a vacuum.

  • Expected Outcome: This method typically yields the product with good purity and a yield of around 70% or higher.

Biological Activity of Novel Pyridazinone Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the inquiry specified Furo[3,4-d]pyridazine-5,7-dione derivatives, a thorough review of current scientific literature reveals a scarcity of published research on this specific scaffold. Therefore, this technical guide will focus on a closely related and well-documented class of bioactive compounds: Pyridazinone-based diarylurea derivatives . These compounds have demonstrated significant potential as dual antimicrobial and anticancer agents, offering a rich dataset for analysis.

Introduction to Pyridazinone Derivatives

The pyridazinone core is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][4] This guide focuses on a series of pyridazinone-based diarylurea derivatives that have been investigated for their dual-action potential in oncology and infectious diseases. The general structure involves a central pyridazinone ring linked to a diarylurea moiety, a feature known to be important for kinase inhibition.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of certain pyridazinone-based diarylurea derivatives. These compounds have been evaluated against a panel of human cancer cell lines, demonstrating significant growth inhibition.[1][2] A key mechanism of action for their anticancer properties is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[1][2][5]

In Vitro Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI50) values for selected pyridazinone-based diarylurea derivatives against various human cancer cell lines.

CompoundCancer Cell LineGI50 (µM)
8f Melanoma (SK-MEL-5)62.21 (%GI)
NSCLC (NCI-H522)75.34 (%GI)
Prostate (PC-3)68.91 (%GI)
Colon (HT29)70.12 (%GI)
10l Melanoma (UACC-62)1.66
NSCLC (A549/ATCC)>100
Prostate (PC-3)2.55
Colon (HCT-116)1.98
17a Melanoma (MALME-3M)10.1
NSCLC (NCI-H460)12.3
Prostate (DU-145)8.9
Colon (SW-620)15.5

Data synthesized from multiple sources.[1][2][6][7]

VEGFR-2 Inhibition

Several of the synthesized pyridazinone derivatives have shown potent inhibitory activity against the VEGFR-2 kinase.

CompoundVEGFR-2 Inhibition IC50 (nM)
17a 60.7
Sorafenib (Reference) 50.0

Data from referenced studies.[1][2]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Compound 10l was found to induce cell cycle arrest in the G0–G1 phase in the A549 non-small cell lung cancer cell line.[1] Furthermore, it was observed to upregulate the expression of pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1] This indicates that the cytotoxic effects of these compounds are mediated, at least in part, by the induction of programmed cell death.

G1_arrest Diagram 1: G0/G1 Cell Cycle Arrest by Compound 10l cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2/M Phase S->G2 G2->G1 Compound_10l Compound 10l Block Compound_10l->Block

Caption: G0/G1 Cell Cycle Arrest by Compound 10l.

Antimicrobial Activity

In addition to their anticancer properties, these pyridazinone derivatives have been evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected compounds against representative microbial strains.

CompoundStaphylococcus aureus (MIC, µg/mL)Candida albicans (MIC, µg/mL)
8g >12816
10h 16>128
Gentamicin (Reference) 0.5 - 2N/A
Ketoconazole (Reference) N/A1 - 4

Data from referenced studies.[1][2]

Experimental Protocols

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

Objective: To determine the cytotoxic effects of the pyridazinone derivatives against a panel of 60 human cancer cell lines.

Methodology:

  • Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • After 24 hours, the test compounds are added at various concentrations.

  • The plates are incubated for an additional 48 hours at 37°C, 5% CO2, and 100% humidity.

  • Post-incubation, adherent cells are fixed with trichloroacetic acid, and the cell biomass is determined using the sulforhodamine B (SRB) assay.

  • The optical density is read at 515 nm, and the GI50 values are calculated from dose-response curves.[6][7]

VEGFR-2 Kinase Inhibition Assay

Objective: To quantify the inhibitory effect of the compounds on VEGFR-2 kinase activity.

Methodology:

  • The assay is performed using a commercially available VEGFR-2 kinase assay kit.

  • Recombinant human VEGFR-2 enzyme is incubated with the test compounds at various concentrations in a kinase buffer.

  • The kinase reaction is initiated by the addition of ATP and a specific substrate peptide.

  • The reaction is allowed to proceed for a specified time at 30°C.

  • The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or through fluorescence detection.

  • IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.[5][8]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compounds on the cell cycle distribution of cancer cells.

Methodology:

  • Cancer cells (e.g., A549) are seeded and treated with the test compound (e.g., compound 10l) for 24 hours.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[9][10]

  • Fixed cells are washed again and resuspended in PBS containing propidium iodide (PI) and RNase A.[9]

  • The cell suspension is incubated in the dark to allow for DNA staining.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histograms.[11]

cell_cycle_workflow Diagram 2: Workflow for Cell Cycle Analysis start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix in Cold Ethanol harvest->fix stain Stain with PI and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Caption: Workflow for Cell Cycle Analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.

Methodology:

  • The assay is performed in 96-well microtiter plates.[12][13]

  • Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]

Signaling Pathway and Proposed Mechanism of Action

The anticancer activity of the investigated pyridazinone-based diarylurea derivatives is primarily attributed to their inhibition of VEGFR-2. This inhibition blocks the downstream signaling cascade that promotes tumor angiogenesis, proliferation, and survival.

vegfr2_pathway Diagram 3: Proposed VEGFR-2 Inhibition Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Survival Akt->Angiogenesis

Caption: Proposed VEGFR-2 Inhibition Pathway.

Conclusion

Pyridazinone-based diarylurea derivatives represent a promising class of compounds with dual anticancer and antimicrobial activities. Their mechanism of action, particularly the inhibition of VEGFR-2, provides a strong rationale for their further development as therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the potential of this chemical scaffold. Further optimization of these derivatives could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Furo[3,4-d]pyridazine-5,7-dione: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct mechanistic studies on Furo[3,4-d]pyridazine-5,7-dione are limited in publicly available scientific literature. This guide, therefore, presents potential mechanisms of action inferred from studies on structurally related pyridazine and fused heterocyclic compounds. The experimental protocols and data provided are based on these related compounds and should be adapted and validated for this compound in future research.

Introduction

This compound belongs to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyridazine and pyridazinone cores are present in a variety of pharmacologically active agents. Given the structural features of this compound, two primary putative mechanisms of action are explored in this guide: the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the inhibition of the de novo pyrimidine biosynthesis pathway through the enzyme dihydroorotate dehydrogenase (DHODH).

Inferred Mechanism of Action 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The pyridazine scaffold is a known pharmacophore in the design of kinase inhibitors. Several 3,6-disubstituted pyridazine derivatives have been reported to exhibit potent anticancer activity through the inhibition of CDKs, particularly CDK2. CDK2 is a key regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancers.

Quantitative Data: CDK2 Inhibition by Pyridazine Derivatives

The following table summarizes the in vitro inhibitory activity of selected 3,6-disubstituted pyridazine derivatives against CDK2. This data is presented to illustrate the potential of the pyridazine core to target this kinase.

Compound IDStructureTarget Cell LineIC50 (µM) against CDK2
11e 3-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazineT-47D0.151
11h 3-(4-methylpiperazin-1-yl)-6-(furan-2-yl)pyridazineT-47D0.0438
11l 3-morpholino-6-(thiophen-2-yl)pyridazineT-47D0.0556
11m 3-morpholino-6-(furan-2-yl)pyridazineT-47D0.0201

Data is illustrative and based on published studies of related compounds.

Signaling Pathway: CDK2 in Cell Cycle Regulation

// Nodes for the inhibitor Inhibitor [label="this compound\n(Putative Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CyclinD -> CDK46 [label="activates"]; CDK46 -> pRB [label="phosphorylates"]; pRB -> E2F [label="releases"]; E2F -> CyclinE [label="promotes transcription"]; CyclinE -> CDK2 [label="activates"]; CDK2 -> DNA_Replication [label="initiates"]; Inhibitor -> CDK2 [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } CDK2 signaling pathway in cell cycle progression.

Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory effect of a compound on CDK2 activity.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A2 or E1 enzyme

    • Histone H1 (as substrate)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compound (this compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 96-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of a solution containing the CDK2/Cyclin enzyme and Histone H1 substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: CDK2 Kinase Assay

CDK2_Assay_Workflow start Start step1 Prepare serial dilutions of This compound start->step1 step2 Add compound/vehicle to 96-well plate step1->step2 step3 Add CDK2/Cyclin enzyme and Histone H1 substrate step2->step3 step4 Initiate reaction with ATP step3->step4 step5 Incubate at 30°C step4->step5 step6 Stop reaction and add ADP-Glo™ reagents step5->step6 step7 Measure luminescence step6->step7 step8 Calculate % inhibition and IC50 step7->step8 end End step8->end

Inferred Mechanism of Action 2: Inhibition of De Novo Pyrimidine Biosynthesis

Structurally related furo-pyridine compounds have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for anticancer drug development.

Quantitative Data: DHODH Inhibition by Furo-Pyridine Derivatives

The following table presents data for a known DHODH inhibitor to illustrate the type of quantitative results obtained from DHODH inhibition studies.

Compound IDStructureTarget Cell LineIC50 (µM) against DHODH
Brequinar (Known DHODH Inhibitor)HCT116~0.02
P1788 (Cerpegin-derived furo[3,4-c]pyridine)-(Potent DHODH inhibitor)

Data is illustrative and based on published studies of related compounds.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

// Enzymes CPSII [label="CPSII", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ATCase [label="ATCase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DHOase [label="DHOase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DHODH [label="DHODH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; UMPS [label="UMPS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Inhibitor Inhibitor [label="this compound\n(Putative Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glutamine -> Carbamoyl_Phosphate [label="", headport="w", tailport="e"]; Carbamoyl_Phosphate -> Carbamoyl_Aspartate [label="", headport="w", tailport="e"]; Aspartate -> Carbamoyl_Aspartate [label="", headport="w", tailport="e"]; Carbamoyl_Aspartate -> Dihydroorotate [label="", headport="w", tailport="e"]; Dihydroorotate -> Orotate [label="", headport="w", tailport="e"]; Orotate -> UMP [label="", headport="w", tailport="e"]; UMP -> UDP -> UTP -> CTP;

// Enzyme-reaction associations CPSII -> Carbamoyl_Phosphate [style=dotted, arrowhead=none]; ATCase -> Carbamoyl_Aspartate [style=dotted, arrowhead=none]; DHOase -> Dihydroorotate [style=dotted, arrowhead=none]; DHODH -> Orotate [style=dotted, arrowhead=none]; UMPS -> UMP [style=dotted, arrowhead=none];

Inhibitor -> DHODH [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } The de novo pyrimidine biosynthesis pathway.

Experimental Protocol: DHODH Enzyme Activity Assay

This protocol outlines a method for measuring DHODH enzyme activity and its inhibition.

  • Reagents and Materials:

    • Recombinant human DHODH

    • Dihydroorotate (substrate)

    • Coenzyme Q10 (electron acceptor)

    • 2,6-dichloroindophenol (DCIP, indicator dye)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)

    • Test compound (this compound) dissolved in DMSO

    • 96-well clear plates

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, pre-incubate the DHODH enzyme with the test compound or vehicle (DMSO) in the assay buffer containing Coenzyme Q10 and DCIP for 30 minutes at 25°C.

    • Initiate the reaction by adding dihydroorotate to each well.

    • Immediately measure the decrease in absorbance at 600 nm over time (e.g., for 10 minutes) using a spectrophotometer. The reduction of DCIP by the enzymatic reaction leads to a color change that can be monitored.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Experimental Workflow: DHODH Enzyme Assay

DHODH_Assay_Workflow start Start step1 Prepare serial dilutions of This compound start->step1 step2 Pre-incubate DHODH enzyme with compound, CoQ10, and DCIP step1->step2 step3 Initiate reaction with dihydroorotate step2->step3 step4 Measure absorbance at 600 nm over time step3->step4 step5 Calculate reaction rates step4->step5 step6 Determine % inhibition and IC50 step5->step6 end End step6->end

Cellular Assays for Downstream Effects

To complement the in vitro enzyme assays, cellular assays are crucial to confirm the mechanism of action and assess the biological consequences of target engagement.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well tissue culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Protocol: Western Blot Analysis

Western blotting can be used to analyze the levels of specific proteins involved in the signaling pathways of interest. For example, to confirm CDK2 inhibition, one could measure the phosphorylation of downstream targets like pRB. For DHODH inhibition, one could look for markers of cell stress or apoptosis.

  • Reagents and Materials:

    • Cell line of interest

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-pRB, anti-PARP)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to known bioactive molecules suggests plausible therapeutic targets. The inhibition of CDK2 and DHODH represent two compelling, albeit inferred, mechanisms that warrant experimental investigation. The protocols and conceptual frameworks provided in this guide offer a roadmap for future studies to elucidate the precise molecular pharmacology of this compound. It is recommended that initial studies focus on broad kinase and enzyme panel screening to identify primary targets, followed by in-depth in vitro and cell-based assays as described herein to validate these findings and understand their downstream cellular consequences. Such a systematic approach will be crucial in determining the therapeutic potential of this compound.

Methodological & Application

High-Yield Synthesis of Furo[3,4-d]pyridazine-5,7-dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the high-yield synthesis of Furo[3,4-d]pyridazine-5,7-dione derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential as versatile building blocks in the creation of complex heterocyclic compounds with diverse biological activities.[1] Derivatives of the closely related furo[3,4-b]pyrazine-5,7-dione scaffold have shown promise as anticancer and antimicrobial agents.[1] The methodologies outlined below are designed to be efficient and provide good yields, facilitating further research and development in medicinal chemistry.

Application Notes

This compound derivatives serve as a crucial scaffold for the development of novel therapeutic agents. The core structure, featuring a fused furan and pyridazine ring system, offers unique electronic and steric properties that can be exploited for targeted drug design. The pyridazine and pyridazinone moieties are known to be present in compounds with a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antihypertensive properties.[2]

The synthetic strategy presented herein is a two-step process commencing with the dehydration of a suitable dicarboxylic acid to form the furo-anhydride, followed by cyclization with hydrazine to yield the desired this compound core. This core can then be further functionalized to generate a library of derivatives for biological screening. The reaction conditions are generally mild and the procedures are amenable to scale-up.

Experimental Protocols

Protocol 1: Synthesis of Furo[3,4-b]pyridine-5,7-dione (1)

This protocol is adapted from the synthesis of the analogous Furo(3,4-b)pyridine-5,7-dione.[3]

Materials:

  • 2,3-Pyridine Dicarboxylic Acid (PDA)

  • Acetic Anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 2,3-Pyridine Dicarboxylic Acid in an excess of acetic anhydride.

  • Heat the mixture to reflux (approximately 140°C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether to remove any residual acetic anhydride.

  • Dry the product under vacuum to yield Furo[3,4-b]pyridine-5,7-dione (1).

Protocol 2: Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (2)

This protocol describes the synthesis of a pyridopyridazine derivative from the corresponding furo-anhydride.[3]

Materials:

  • Furo[3,4-b]pyridine-5,7-dione (1)

  • Hydrazine hydrate (32 g, 0.64 mol for 0.469 mol of starting material)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask containing Furo[3,4-b]pyridine-5,7-dione (1) (0.469 mol), add hydrazine hydrate (32 g) dropwise.

  • Heat the reaction mixture to reflux at 95°C for 3 hours under open conditions.

  • The product will form as a white solid.

  • Allow the mixture to cool and collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product to obtain 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (2) as a white amorphous solid.

Data Presentation

CompoundStarting MaterialReagentsReaction ConditionsYield (%)Melting Point (°C)Reference
1 2,3-Pyridine Dicarboxylic AcidAcetic AnhydrideRefluxNot specifiedNot specified[3]
2 Furo[3,4-b]pyridine-5,7-dione (1)Hydrazine hydrate95°C, 3h85160.0-190.0[3]

Visualizations

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Cyclization PDA 2,3-Pyridine Dicarboxylic Acid Reflux1 Reflux PDA->Reflux1 AA Acetic Anhydride AA->Reflux1 Compound1 Furo[3,4-b]pyridine-5,7-dione (1) Reflux1->Compound1 Reflux2 Reflux (95°C) Compound1->Reflux2 HH Hydrazine Hydrate HH->Reflux2 Compound2 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione (2) Reflux2->Compound2

Caption: Synthetic workflow for pyridopyridazinedione derivatives.

G cluster_pathway Potential Kinase Inhibition Pathway Ligand Furo[3,4-d]pyridazine Derivative Kinase Protein Kinase Ligand->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse

Caption: Inhibition of a protein kinase signaling pathway.

References

Application Notes and Protocols for the Functionalization of the Furo[3,4-d]pyridazine-5,7-dione Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of the furo[3,4-d]pyridazine-5,7-dione core, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of direct literature on this specific core, the following protocols and data are based on established synthetic methodologies for analogous pyridazine and fused heterocyclic systems. Researchers should consider these as foundational guidelines and may need to optimize conditions for their specific applications.

Introduction

The this compound scaffold represents a unique heterocyclic system combining the structural features of a furan ring and a pyridazine-dione moiety. Pyridazine and its fused derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Functionalization of the this compound core allows for the exploration of chemical space and the development of novel compounds with potential therapeutic applications.

Synthesis of the this compound Core

The primary route to the this compound core involves the cyclization of a suitable dicarboxylic acid precursor. A plausible synthetic pathway starts from pyridazine-4,5-dicarboxylic acid.

Synthesis of Pyridazine-4,5-dicarboxylic Acid

One potential route to pyridazine-4,5-dicarboxylic acid begins with the dehydration of pyridazine-4,5-dicarboxamide.[4]

Cyclization to this compound

The anhydride formation can be achieved by treating pyridazine-4,5-dicarboxylic acid with a dehydrating agent such as acetic anhydride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridazine-4,5-dicarboxylic acid (1.0 eq) in an excess of acetic anhydride (5-10 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove residual acetic anhydride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of ethyl acetate and hexanes).

Logical Workflow for the Synthesis of the this compound Core

G cluster_0 Synthesis of this compound Core Pyridazine-4,5-dicarboxamide Pyridazine-4,5-dicarboxamide Pyridazine-4,5-dicarboxylic Acid Pyridazine-4,5-dicarboxylic Acid Pyridazine-4,5-dicarboxamide->Pyridazine-4,5-dicarboxylic Acid Hydrolysis This compound This compound Pyridazine-4,5-dicarboxylic Acid->this compound Dehydration (e.g., Acetic Anhydride)

Caption: Proposed synthesis of the this compound core.

Functionalization of the this compound Core

The anhydride moiety of the this compound core is susceptible to nucleophilic attack, providing a key avenue for functionalization. Furthermore, the nitrogen atoms of the pyridazine ring can potentially undergo alkylation.

Ring-Opening Reactions with Nucleophiles

The reaction with nucleophiles such as amines and alcohols will lead to the opening of the furanone ring, yielding substituted pyridazine-4,5-dicarboxylic acid derivatives.

Experimental Protocol: Reaction with a Primary Amine

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Nucleophile Addition: Add the primary amine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting amic acid can be purified by column chromatography on silica gel.

Table 1: Expected Products from Ring-Opening Reactions

NucleophileProduct StructureExpected Product Name
R-NH₂Pyridazine ring with -C(O)NHR and -C(O)OH at positions 4 and 55-(alkylcarbamoyl)pyridazine-4-carboxylic acid
R-OH / BasePyridazine ring with -C(O)OR and -C(O)OH at positions 4 and 55-(alkoxycarbonyl)pyridazine-4-carboxylic acid
N-Alkylation

Alkylation of the pyridazine nitrogen atoms can be achieved using alkyl halides in the presence of a base. The regioselectivity of this reaction may vary depending on the substrate and reaction conditions.

Experimental Protocol: N-Alkylation

  • Reaction Setup: To a solution of a functionalized furo[3,4-d]pyridazine derivative (e.g., a pyridazinone) (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Alkylating Agent Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Experimental Workflow for Functionalization

G This compound This compound Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Nucleophilic Attack (e.g., Amines, Alcohols) N-Alkylated Derivatives N-Alkylated Derivatives This compound->N-Alkylated Derivatives Alkylation (e.g., Alkyl Halides, Base)

Caption: Key functionalization pathways of the this compound core.

Application Notes: Biological Activities of Related Compounds

Table 2: Reported Biological Activities of Pyridazinone Derivatives

Derivative ClassBiological ActivityReference
Pyrido[3,4-d]pyridazine derivativesCytotoxic activity against human cancer cell lines.[5]
Pyridazinone-based diarylurea derivativesDual antimicrobial and anticancer agents.[6][7]
3-(Fluoro-imidazolyl)pyridazine derivativesPotent STING agonists with antitumor activity.[8]
Furo[2,3-d]pyrimidine derivativesAntitumor activity against various cancer cell lines.[9]
Furo[3,2-b]indole derivativesAnticancer activity, particularly against renal cancer cells.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, derivatives of this compound could potentially interact with various cellular signaling pathways implicated in cancer and inflammation. For instance, the antitumor activity of some pyridazine derivatives has been linked to the inhibition of kinases involved in cell proliferation and survival. The discovery of STING agonists within this class of compounds points towards a potential role in modulating the innate immune response.[8]

Signaling Pathway Hypothesis

G Furo[3,4-d]pyridazine\nDerivative Furo[3,4-d]pyridazine Derivative Kinase Signaling Kinase Signaling Furo[3,4-d]pyridazine\nDerivative->Kinase Signaling Inhibition STING Pathway STING Pathway Furo[3,4-d]pyridazine\nDerivative->STING Pathway Agonism Cell Proliferation Cell Proliferation Kinase Signaling->Cell Proliferation Regulates Apoptosis Apoptosis Kinase Signaling->Apoptosis Regulates Innate Immune Response Innate Immune Response STING Pathway->Innate Immune Response Activates

Caption: Hypothesized signaling pathways targeted by furo[3,4-d]pyridazine derivatives.

Conclusion

The this compound core presents an intriguing scaffold for the development of novel bioactive molecules. The synthetic and functionalization protocols outlined here, derived from closely related heterocyclic systems, provide a solid starting point for researchers. The diverse biological activities reported for analogous pyridazinone derivatives highlight the potential of this compound class in drug discovery, particularly in the areas of oncology and immunology. Further investigation into the synthesis, functionalization, and biological evaluation of this compound derivatives is warranted.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing nucleophilic substitution reactions on the Furo[3,4-d]pyridazine-5,7-dione scaffold. This class of compounds holds significant potential in medicinal chemistry, with derivatives of the closely related furo[3,4-d]pyrimidine scaffold demonstrating potent antiviral activity as HIV-1 non-nucleoside reverse transcriptase inhibitors.[1] The following protocols outline the synthesis of a key reactive intermediate, 4-chloro-furo[3,4-d]pyridazin-5,7-dione, and its subsequent reaction with various amine nucleophiles.

Overview of the Synthetic Strategy

The synthetic approach involves a two-step process. First, the this compound starting material is activated by chlorination to introduce a good leaving group. The resulting 4-chloro derivative is then subjected to nucleophilic aromatic substitution (SNAr) with a range of amine nucleophiles to generate a library of substituted furopyridazinone products.

G A This compound B 4-Chloro-furo[3,4-d]pyridazine-5,7-dione (Reactive Intermediate) A->B Chlorination (POCl3) D Substituted Furo[3,4-d]pyridazine Derivatives B->D Nucleophilic Substitution C Amine Nucleophile (R-NH2) C->D

Caption: General workflow for the synthesis of substituted Furo[3,4-d]pyridazine derivatives.

Experimental Protocols

Synthesis of 4-Chloro-furo[3,4-d]pyridazine-5,7-dione (Intermediate 1)

This protocol describes the chlorination of this compound using phosphorus oxychloride (POCl₃). This reaction introduces a chlorine atom, creating a reactive site for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in toluene (20 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3.0 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 4-Chloro-furo[3,4-d]pyridazine-5,7-dione.

General Protocol for Nucleophilic Substitution with Amines

This general protocol outlines the reaction of 4-Chloro-furo[3,4-d]pyridazine-5,7-dione with various primary and secondary amines.

Materials:

  • 4-Chloro-furo[3,4-d]pyridazine-5,7-dione (Intermediate 1)

  • Selected amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 4-Chloro-furo[3,4-d]pyridazine-5,7-dione (1.0 eq) in acetonitrile or DMF (10 mL) in a round-bottom flask, add the desired amine nucleophile (1.2 eq).

  • Add triethylamine or DIPEA (1.5 eq) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired substituted Furo[3,4-d]pyridazine derivative.

Data Presentation

The following table summarizes representative yields for the nucleophilic substitution reaction with various amines, based on typical outcomes for similar heterocyclic systems.

EntryNucleophileProductExpected Yield (%)
1Aniline4-(Phenylamino)-furo[3,4-d]pyridazine-5,7-dione75-85
2Benzylamine4-(Benzylamino)-furo[3,4-d]pyridazine-5,7-dione80-90
3Morpholine4-(Morpholino)-furo[3,4-d]pyridazine-5,7-dione85-95
4Piperidine4-(Piperidin-1-yl)-furo[3,4-d]pyridazine-5,7-dione82-92

Biological Relevance and Signaling Pathway

Derivatives of the structurally similar dihydrofuro[3,4-d]pyrimidine scaffold have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 life cycle.

G cluster_0 HIV-1 Virion cluster_1 Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Viral Replication Viral Replication Integration into Host Genome->Viral Replication Furo[3,4-d]pyridazine Derivative Furo[3,4-d]pyridazine Derivative Furo[3,4-d]pyridazine Derivative->Reverse Transcriptase Inhibition

Caption: Proposed mechanism of action for Furo[3,4-d]pyridazine derivatives as HIV-1 reverse transcriptase inhibitors.

References

Application Note: Comprehensive Purity Assessment of Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furo[3,4-d]pyridazine-5,7-dione is a heterocyclic compound featuring a fused furan and pyridazine ring system. Nitrogen-containing heterocycles are significant structural components in pharmaceuticals, with 59% of FDA-approved small-molecule drugs containing such a moiety.[1][2] The pyridazine core, in particular, is found in various medicinally important compounds, highlighting its role as a "privileged" scaffold in drug design.[3][4] Given its potential as a versatile building block in medicinal chemistry, ensuring the purity and identity of this compound is critical for the accuracy of research data and the safety and efficacy of potential drug candidates.

This application note provides a comprehensive overview and detailed protocols for the analytical methods used to assess the purity of this compound. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Elemental Analysis for verifying elemental composition.

Recommended Analytical Workflow

A multi-technique approach is recommended to ensure a comprehensive purity assessment. The following workflow illustrates the logical sequence of analysis, from initial structural confirmation to quantitative purity determination and impurity identification.

G cluster_0 Purity Assessment Workflow Sample This compound Sample NMR_Spec NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Spec Struc_Confirm Structural Confirmation NMR_Spec->Struc_Confirm HPLC RP-HPLC-UV (Primary Purity Assay) Struc_Confirm->HPLC Structure OK Fail Further Purification Required Struc_Confirm->Fail Structure Incorrect Purity_Check Purity > 95%? HPLC->Purity_Check GCMS GC-MS Analysis (Volatile Impurities) Purity_Check->GCMS Yes Purity_Check->Fail No EA Elemental Analysis (CHN) GCMS->EA Final_Report Certificate of Analysis EA->Final_Report

Caption: General workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of non-volatile organic compounds by separating the main component from its impurities.[5] A reversed-phase method with UV detection is suitable for this compound.

Logical Flow of HPLC Analysis

HPLC_Flow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Autosampler Injection Sample->Injection Column C18 Separation Column Injection->Column Detection UV Detector Column->Detection Chromatogram Data Acquisition (Chromatogram) Detection->Chromatogram Analysis Purity Calculation (% Area) Chromatogram->Analysis

Caption: Diagram illustrating the logical steps of an HPLC analysis.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Materials & Reagents:

    • Sample: this compound

    • Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade

    • Mobile Phase B: Acetonitrile, HPLC grade

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

    • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of diluent to create a 1 mg/mL stock solution.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity
CompoundRetention Time (min)Peak AreaArea %
Impurity 14.815,2340.15
This compound 12.5 10,157,890 99.72
Impurity 215.213,1100.13

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar, low-volatility compounds like this compound, derivatization may be necessary to increase volatility and thermal stability.[7]

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation:

    • GC-MS system with a capillary column and an electron ionization (EI) source.

  • Materials & Reagents:

    • Sample: this compound

    • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Pyridine, anhydrous.

  • Sample Preparation (Derivatization):

    • Place ~0.5 mg of the sample into a 2 mL reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, 1.0 mL/min constant flow.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized this compound.

    • Analyze minor peaks by comparing their mass spectra against libraries (e.g., NIST) to identify potential volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound and can provide information on purity by detecting signals from impurities.[8][9] Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Materials & Reagents:

    • Sample: this compound (5-10 mg for ¹H, 15-25 mg for ¹³C).

    • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation:

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The absence of unexpected signals, particularly in the aliphatic region (unless expected), suggests high purity. The integration of signals should correspond to the expected proton ratios.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Data Analysis:

    • Compare the obtained chemical shifts, coupling constants, and signal integrations with the expected structure of this compound.

    • The presence of minor signals not attributable to the main compound or residual solvent indicates impurities. Purity can be estimated if the structure of the impurity is known.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This technique is a fundamental test of purity, as the experimental values must closely match the theoretical values calculated from the molecular formula.

Protocol and Data Interpretation
  • Sample Preparation:

    • Provide 1-2 mg of a finely ground, homogenous, and thoroughly dried sample. The sample must be free of residual solvents.

  • Instrumentation:

    • CHN Elemental Analyzer.

  • Data Analysis:

    • The molecular formula for this compound is C₆H₂N₂O₃.

    • The molecular weight is 150.09 g/mol .[10]

    • Theoretical Calculation:

      • %C = (6 * 12.011 / 150.09) * 100 = 48.01%

      • %H = (2 * 1.008 / 150.09) * 100 = 1.34%

      • %N = (2 * 14.007 / 150.09) * 100 = 18.67%

    • Acceptance Criterion: The experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values.[11]

Data Presentation: Elemental Analysis
ElementTheoretical %Found %Difference %
Carbon (C)48.0147.85-0.16
Hydrogen (H)1.341.31-0.03
Nitrogen (N)18.6718.55-0.12

Purity Confirmation Logic

Final confirmation of purity relies on the convergence of data from orthogonal analytical techniques. A sample is typically considered pure if it meets the criteria across multiple methods, as outlined in the decision logic below.

Decision_Tree Start Analytical Data Set HPLC_Check HPLC Purity > 99.0%? Start->HPLC_Check NMR_Check NMR Spectrum Matches Structure? HPLC_Check->NMR_Check Yes Fail Purity Not Confirmed (Fail) HPLC_Check->Fail No EA_Check Elemental Analysis Within ±0.4%? NMR_Check->EA_Check Yes NMR_Check->Fail No Pass Purity Confirmed (Pass) EA_Check->Pass Yes EA_Check->Fail No

Caption: Decision tree for the final confirmation of compound purity.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Pyrazinedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2,3-pyrazinedicarboxylic anhydride, a valuable building block in the development of pharmaceuticals and other fine chemicals. The synthesis is a two-step process commencing with the oxidation of quinoxaline to 2,3-pyrazinedicarboxylic acid, followed by its dehydration to the target anhydride.

Step 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid via Oxidation of Quinoxaline

The preparation of 2,3-pyrazinedicarboxylic acid is reliably achieved through the oxidative cleavage of the benzene ring of quinoxaline. A well-established and scalable method involves the use of potassium permanganate as the oxidizing agent.[1][2] An alternative, though lower-yielding, method utilizes sodium chlorate in an acidic copper sulfate system.[3][4]

Experimental Protocol: Potassium Permanganate Oxidation

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and scalability.[2]

Reaction Scheme:

Quinoxaline + KMnO₄ → 2,3-Pyrazinedicarboxylic Acid

Materials and Equipment:

  • Large three-necked round-bottom flask (e.g., 12 L)

  • Efficient mechanical stirrer

  • Reflux condenser

  • Large dropping funnel

  • Large Büchner funnel

  • Steam bath or other means of reduced pressure evaporation

  • Quinoxaline

  • Potassium permanganate (KMnO₄)

  • 36% Hydrochloric acid (HCl)

  • Acetone

  • Decolorizing carbon

  • Water

Procedure:

  • In a 12 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a 1 L dropping funnel, combine 145 g (1.12 moles) of quinoxaline with 4 L of hot water (approximately 90°C).

  • With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel. The rate of addition should be controlled to maintain a gentle boiling of the reaction mixture. This addition typically takes about 1.5 hours.

  • After the addition is complete, cool the reaction mixture and filter it through a large Büchner funnel.

  • Resuspend the collected manganese dioxide cake in 1 L of fresh water, stir to create a smooth paste, and filter again. Repeat this washing step.

  • Combine the filtrates (total volume approximately 10 L) and evaporate under reduced pressure to a volume of about 3 L.

  • Cautiously add 550 mL (6.6 moles) of 36% hydrochloric acid to the concentrated filtrate with gentle swirling or stirring. Be aware of vigorous carbon dioxide evolution.

  • Continue the evaporation under reduced pressure until a moist cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

  • Dry the solid, then extract the 2,3-pyrazinedicarboxylic acid with boiling acetone.

  • Combine the acetone filtrates and distill off the acetone to yield the crude product.

  • For purification, the crude acid can be recrystallized from water with the use of decolorizing carbon.[2]

  • Dry the purified product at 100-110°C to obtain the anhydrous 2,3-pyrazinedicarboxylic acid.[2]

Quantitative Data for the Synthesis of 2,3-Pyrazinedicarboxylic Acid
Reactant/ProductMolecular Weight ( g/mol )MolesMass/VolumeYield (%)Melting Point (°C)
Quinoxaline130.151.12145 g--
Potassium Permanganate158.036.61050 g--
2,3-Pyrazinedicarboxylic Acid168.11-140-145 g (crude)75-77183-185 (dec.) (recrystallized)[2]

Step 2: Dehydration of 2,3-Pyrazinedicarboxylic Acid to 2,3-Pyrazinedicarboxylic Anhydride

The conversion of 2,3-pyrazinedicarboxylic acid to its corresponding anhydride can be effectively carried out using a dehydrating agent such as acetic anhydride. This method is straightforward and provides a good yield of the final product.

Experimental Protocol: Dehydration with Acetic Anhydride

Reaction Scheme:

2,3-Pyrazinedicarboxylic Acid + Acetic Anhydride → 2,3-Pyrazinedicarboxylic Anhydride + Acetic Acid

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • 2,3-Pyrazinedicarboxylic acid

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, dissolve 4.0 g (23.8 mmol) of 2,3-pyrazinedicarboxylic acid in 30 mL of acetic anhydride.

  • Heat the reaction mixture to reflux and maintain for one hour.

  • After one hour, cool the mixture to 0°C in an ice bath to induce crystallization.

  • Collect the resulting crystals of 2,3-pyrazinedicarboxylic anhydride by filtration.

An alternative method for the synthesis of cyclic anhydrides involves the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like toluene, followed by heating under reflux.[5]

Quantitative Data for the Synthesis of 2,3-Pyrazinedicarboxylic Anhydride
Reactant/ProductMolecular Weight ( g/mol )MolesMass/VolumeYield (%)Melting Point (°C)
2,3-Pyrazinedicarboxylic Acid168.1123.8 mmol4.0 g--
Acetic Anhydride102.09-30 mL--
2,3-Pyrazinedicarboxylic Anhydride150.09--70210 (dec.)[6]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid cluster_step2 Step 2: Dehydration to Anhydride Quinoxaline Quinoxaline Reaction1 Oxidation in Hot Water Quinoxaline->Reaction1 KMnO4 Potassium Permanganate KMnO4->Reaction1 Workup1 Filtration, Concentration, Acidification & Extraction Reaction1->Workup1 Cool & Filter Diacid 2,3-Pyrazinedicarboxylic Acid Workup1->Diacid Isolate & Purify Diacid_ref AceticAnhydride Acetic Anhydride Reaction2 Dehydration (Reflux) AceticAnhydride->Reaction2 Workup2 Cooling & Filtration Reaction2->Workup2 Crystallize Anhydride 2,3-Pyrazinedicarboxylic Anhydride Workup2->Anhydride Isolate Diacid_ref->Reaction2

Caption: Overall workflow for the synthesis of 2,3-pyrazinedicarboxylic anhydride.

Signaling_Pathway Start Starting Materials: Quinoxaline & KMnO₄ Step1 Oxidative Cleavage of Benzene Ring Start->Step1 Intermediate Intermediate: 2,3-Pyrazinedicarboxylic Acid Step1->Intermediate Yields Dicarboxylic Acid Step2 Dehydration Reaction (e.g., with Acetic Anhydride) Intermediate->Step2 FinalProduct Final Product: 2,3-Pyrazinedicarboxylic Anhydride Step2->FinalProduct Forms Cyclic Anhydride

References

Application Notes and Protocols for the Reduction of Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical reduction of Furo[3,4-d]pyridazine-5,7-dione, a key heterocyclic scaffold of interest in medicinal chemistry. The protocols described herein focus on two primary methodologies: metal hydride reduction and catalytic hydrogenation, offering pathways to selectively reduce one or both carbonyl groups.

Introduction

This compound and its derivatives are important synthetic intermediates in the development of novel therapeutic agents. The selective reduction of the dione functionality can yield a variety of structures, including lactones, lactams, and fully reduced heterocyclic systems. These products serve as valuable building blocks for creating diverse chemical libraries for drug discovery. The choice of reducing agent and reaction conditions is critical to achieving the desired product with high yield and selectivity.

Overview of Reduction Strategies

The reduction of this compound can be approached through two main strategies, each with its own advantages and selectivity profile:

  • Metal Hydride Reduction: This method typically employs complex metal hydrides to selectively reduce one of the carbonyl groups to a hydroxyl group, which can then cyclize to form a lactone or lactam. The regioselectivity of this reaction can be influenced by steric and electronic factors within the starting material.

  • Catalytic Hydrogenation: This technique utilizes hydrogen gas in the presence of a metal catalyst to achieve reduction. Depending on the catalyst and reaction conditions, this method can lead to the reduction of one or both carbonyl groups, and potentially the saturation of the heterocyclic rings.

Experimental Protocols

Metal Hydride Reduction to Furo[3,4-d]pyridazin-5(7H)-one Derivatives

This protocol details the selective reduction of one carbonyl group of this compound using a metal hydride reagent. Lithium borohydride is a suitable reagent for the reduction of cyclic anhydrides to lactones.

Table 1: Reagents and Conditions for Metal Hydride Reduction

ParameterValue
Reducing Agent Lithium Borohydride (LiBH₄)
Solvent Tetrahydrofuran (THF), anhydrous
Stoichiometry 1.

Application Notes and Protocols: Synthesis of Fluorescent Probes from Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases did not yield specific examples, experimental protocols, or quantitative data for the synthesis of fluorescent probes directly from the Furo[3,4-d]pyridazine-5,7-dione scaffold.

While the pyridazine core is a component of some fluorescent molecules and various Furo- and Pyridazine-based compounds have been explored in medicinal chemistry and materials science, the specific use of this compound as a direct precursor for fluorescent probes is not documented in the available literature.

This suggests that this particular heterocyclic system may not be a common or preferred scaffold for the development of fluorescent probes. Researchers in the field have likely focused on other core structures that offer more favorable photophysical properties, synthetic accessibility, or biological compatibility.

Alternative Approaches and Related Scaffolds

For researchers interested in developing novel fluorescent probes based on pyridazine or related heterocyclic systems, several alternative strategies and scaffolds have been successfully employed. These include, but are not limited to:

  • Modification of existing pyridazinone-based fluorophores: A number of fluorescent probes have been developed from different pyridazinone cores. These often involve the introduction of electron-donating and electron-accepting groups to tune the photophysical properties.

  • Synthesis from alternative starting materials: Fluorescent pyridazine derivatives can be synthesized through various routes that do not involve the this compound intermediate. This may include condensation reactions of dicarbonyl compounds with hydrazine, or functionalization of pre-formed pyridazine rings.

  • Exploration of isomeric scaffolds: The isomer, Furo[3,4-b]pyrazine-5,7-dione, and other related fused heterocyclic systems have been investigated for biological activity and could potentially be explored for fluorescent properties.

General Workflow for Developing Novel Fluorescent Probes

Should a researcher wish to explore the potential of this compound or a related scaffold for fluorescent probe development, a general experimental workflow could be conceptualized as follows. This workflow is a hypothetical representation and does not reflect established protocols for the specified compound.

G cluster_0 Conceptual Synthesis and Evaluation Workflow Start Start Scaffold_Selection Select Heterocyclic Scaffold (e.g., this compound) Start->Scaffold_Selection Functionalization Introduce Electron Donating/ Accepting Groups Scaffold_Selection->Functionalization Purification Purification and Characterization (NMR, MS) Functionalization->Purification Photophysical_Analysis Measure Photophysical Properties (Absorption, Emission, Quantum Yield) Purification->Photophysical_Analysis Application_Testing Test in Target Application (e.g., Bioimaging) Photophysical_Analysis->Application_Testing Optimization Optimize Structure Based on Results Application_Testing->Optimization Final_Probe Final_Probe Application_Testing->Final_Probe Optimization->Functionalization

Caption: Conceptual workflow for the development of novel fluorescent probes.

Due to the absence of published research on the synthesis of fluorescent probes from this compound, this document cannot provide the detailed application notes and protocols as requested. Researchers and drug development professionals are advised to consult the extensive literature on established classes of fluorophores and synthetic methodologies for fluorescent probe design and synthesis. Should further research into the fluorescence potential of this compound derivatives be undertaken, it would represent a novel area of investigation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Furo[3,4-d]pyridazine-5,7-dione synthesis. The information is based on established chemical principles and data from analogous heterocyclic syntheses.

Proposed Experimental Protocol

The synthesis of this compound can be achieved through the cyclocondensation of 3,4-furandicarboxylic acid with hydrazine hydrate.

Materials:

  • 3,4-Furandicarboxylic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Acetic acid (glacial)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-furandicarboxylic acid (1 equivalent) in glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 4-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Troubleshooting Guide

Low or No Product Yield

Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the 3,4-furandicarboxylic acid is pure and dry. Impurities can interfere with the reaction. The quality of hydrazine hydrate is also crucial; use a freshly opened bottle if possible as it can absorb atmospheric CO₂.

  • Reaction Time and Temperature: The reaction may require a longer reflux time for completion. Monitor the reaction using TLC to determine the optimal reaction time. Insufficient temperature can lead to incomplete conversion. Ensure the reaction mixture is maintained at the appropriate reflux temperature.

  • Stoichiometry of Reactants: While a slight excess of hydrazine hydrate is recommended, a large excess can lead to the formation of side products. Conversely, an insufficient amount will result in incomplete conversion of the dicarboxylic acid.

  • Solvent: Acetic acid acts as both a solvent and a catalyst. Ensure it is glacial (anhydrous) as water can hinder the dehydration step of the cyclization.

Formation of Impurities/Side Products

Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely side reactions and how can I minimize them?

Answer: The formation of impurities is a common issue. Here are potential side reactions and mitigation strategies:

  • Incomplete Cyclization: The reaction may stall at the intermediate hydrazide stage without complete ring closure.

    • Solution: Increase the reaction temperature or time. The use of a dehydrating agent in conjunction with the solvent could also promote cyclization, though this requires careful optimization to avoid degradation.

  • Polymerization: Dicarboxylic acids and diamines can sometimes form polymeric materials.

    • Solution: Employing slightly diluted conditions might reduce the likelihood of intermolecular reactions leading to polymers.

  • Decarboxylation: At high temperatures, the starting material or product might undergo decarboxylation.

    • Solution: Careful temperature control is essential. Avoid excessive heating beyond the optimal reflux temperature.

Product Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer: Purification can be challenging due to the product's polarity and solubility.

  • Recrystallization: This is the most common method for purifying solid organic compounds. Experiment with different solvent systems. A polar protic solvent like ethanol or a mixture of ethanol and water might be effective. For less polar impurities, washing with a solvent like petroleum ether can be beneficial.[1]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A polar mobile phase, such as a gradient of ethyl acetate in hexane, may be required to elute the polar product.

  • Washing: Thoroughly washing the crude product on the filter with a suitable solvent (like cold ethanol) can remove a significant amount of impurities before further purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization (condensation). Initially, one of the amino groups of hydrazine attacks a carbonyl group of the 3,4-furandicarboxylic acid. This is followed by a second nucleophilic attack from the other amino group on the remaining carboxylic acid group, leading to a cyclic intermediate which then dehydrates to form the final dione product.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a polar solvent system (e.g., ethyl acetate/hexane or methanol/dichloromethane) to develop the TLC plate. The product, being more conjugated and likely more polar than the starting dicarboxylic acid, should have a different Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Hydrazine hydrate is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.

Q4: Can other solvents be used for this reaction?

A4: While acetic acid is commonly used for such cyclizations, other high-boiling point polar solvents like ethanol, n-butanol, or even xylene could be explored.[2] However, reaction conditions would need to be re-optimized. For instance, in a non-acidic solvent, the reaction might be slower.

Data Presentation

Table 1: Optimization of Reaction Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent Acetic AcidEthanolTolueneAcetic Acid
Temperature (°C) 12078110140
Time (h) 48124
Hydrazine (eq.) 1.11.11.21.1
Yield (%) Anticipated GoodAnticipated ModerateAnticipated LowPotential Degradation

Note: The yields are illustrative and will depend on specific experimental execution.

Table 2: Effect of Reagent Stoichiometry on Yield

3,4-Furandicarboxylic acid (eq.)Hydrazine hydrate (eq.)Anticipated Yield (%)Observations
11.0ModerateIncomplete conversion of starting material.
11.1GoodOptimal ratio for high conversion.
11.5Moderate to LowIncreased side product formation.
12.0LowSignificant impurity profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3,4-Furandicarboxylic Acid in Acetic Acid add_hydrazine Add Hydrazine Hydrate Dropwise start->add_hydrazine reflux Reflux for 4-6h (118-120°C) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete? cool Cool to Room Temperature monitor->cool precipitate Precipitate with Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry Under Vacuum wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? impure_reagents Impure Starting Materials? start->impure_reagents Yes wrong_conditions Incorrect Reaction Conditions? start->wrong_conditions Yes bad_stoichiometry Suboptimal Stoichiometry? start->bad_stoichiometry Yes purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents optimize_conditions Optimize Time & Temperature wrong_conditions->optimize_conditions adjust_ratio Adjust Reagent Ratio (1:1.1) bad_stoichiometry->adjust_ratio end Improved Yield purify_reagents->end Re-run Reaction optimize_conditions->end Re-run Reaction adjust_ratio->end Re-run Reaction

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Purification of Crude Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Furo[3,4-d]pyridazine-5,7-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents with varying polarities. Based on the purification of similar pyridazine derivatives, consider solvents like ethanol, methanol, dioxane, or benzene.[1] For mixed solvent systems, a combination of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) can be effective.
Excessive Solvent Usage Using too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly, impurities can be trapped within the crystals. Ensure the solution cools slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Incomplete Precipitation The compound may be more soluble than anticipated, even at low temperatures. After initial crystallization, try concentrating the mother liquor and cooling it again to recover more product.

Problem 2: Oily Product Instead of Crystals During Recrystallization

Possible Causes and Solutions:

CauseSolution
High Impurity Content A high concentration of impurities can lower the melting point of the mixture, leading to the formation of an oil. Try purifying the crude product by column chromatography before attempting recrystallization.
Supersaturation The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Inappropriate Solvent The solvent may be too nonpolar for the compound. Try a more polar solvent or a mixed solvent system.

Problem 3: Poor Separation During Column Chromatography

Possible Causes and Solutions:

CauseSolution
Incorrect Solvent System The polarity of the eluent may be too high or too low. For polar heterocyclic compounds like this compound, a gradient of ethyl acetate in hexane or methanol in dichloromethane is often effective. Start with a low polarity mixture and gradually increase the proportion of the more polar solvent. A typical starting point could be 10-20% ethyl acetate in hexane.
Column Overloading Too much crude material on the column will lead to broad, overlapping bands. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w).
Improper Column Packing An unevenly packed column will result in channeling and poor separation. Ensure the silica gel is packed uniformly and without air bubbles.
Compound Streaking The compound may be interacting too strongly with the acidic silica gel. This can sometimes be mitigated by adding a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent. Given the dione structure, the compound is likely acidic, so a small amount of acetic acid might be beneficial if streaking is observed.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The synthesis of this compound typically involves the dehydration of pyridazine-3,4-dicarboxylic acid, often using a dehydrating agent like acetic anhydride.[2] Therefore, the most probable impurities are:

  • Unreacted Pyridazine-3,4-dicarboxylic acid: This is a polar, acidic impurity.

  • Acetic Acid/Acetic Anhydride: Remnants of the dehydrating agent.

  • Polymeric byproducts: Formed from side reactions during the synthesis.

  • Hydrolyzed product: The anhydride ring can open in the presence of water to revert to the dicarboxylic acid.

Q2: What is a good starting point for developing a recrystallization protocol?

A2: Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Based on data for similar pyridazine derivatives, good single solvents to try are ethanol, methanol, or dioxane.[1] For a mixed solvent system, you could dissolve the crude product in a minimal amount of hot ethanol and then slowly add water or hexane until the solution becomes turbid. Then, reheat to clarify and allow to cool slowly.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure product should show a single spot with the same Rf value.

Q4: My purified product is still not pure enough. What should I do?

A4: If a single purification technique is insufficient, a combination of methods is often effective. For example, you can perform an initial purification by column chromatography to remove the bulk of the impurities, followed by a final recrystallization to obtain a highly pure product.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

  • Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their purity by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table summarizes typical purification outcomes for pyridazine derivatives based on literature data. Note that specific values for this compound may vary.

Purification MethodStarting Material PurityFinal PurityTypical YieldReference
Recrystallization (from Benzene)Crude>95% (by elemental analysis)86%[1]
Recrystallization (from Methanol)Crude>95% (by elemental analysis)30%[1]
Recrystallization (from Ethanol)CrudePure (by melting point)55%[1]
Column ChromatographyCrudeHigh (not specified)14-17%[3]

Visualizations

PurificationWorkflow cluster_column Alternative Path crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column Column Chromatography crude->column Adsorb on silica gel pure_product Pure Product recrystallization->pure_product Filter and dry waste Impurities recrystallization->waste Mother liquor column->pure_product Elute with solvent gradient column->waste Impure fractions TroubleshootingTree start Purification Issue? recrystallization_issue Recrystallization Problem? start->recrystallization_issue Yes column_issue Column Chromatography Problem? start->column_issue No low_yield Low Yield? recrystallization_issue->low_yield oily_product Oily Product? recrystallization_issue->oily_product No poor_separation Poor Separation? column_issue->poor_separation low_yield->oily_product No solution1 Check solvent choice & amount. Cool slowly. low_yield->solution1 Yes solution2 Induce crystallization (scratch/seed). Change solvent. oily_product->solution2 Yes solution3 Optimize solvent system. Check column packing & loading. poor_separation->solution3 Yes

References

Overcoming poor solubility of Furo[3,4-d]pyridazine-5,7-dione derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Furo[3,4-d]pyridazine-5,7-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit poor aqueous solubility?

A1: this compound derivatives are heterocyclic compounds that often possess a planar, rigid structure with a high crystalline lattice energy.[1] This strong crystal packing makes it difficult for water molecules to effectively solvate the individual molecules, leading to low aqueous solubility. Furthermore, the presence of multiple aromatic rings and a lack of ionizable groups in many derivatives contribute to their hydrophobic nature.

Q2: What are the initial steps I should take to assess the solubility of my this compound derivative?

A2: A preliminary solubility assessment should be conducted in a range of pharmaceutically relevant solvents. This typically includes aqueous buffers at different pH values (e.g., pH 2, 5, 7.4) and common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400). This initial screening will help classify the compound's solubility profile and guide the selection of an appropriate solubilization strategy.

Q3: Can pH modification be used to improve the solubility of these derivatives?

A3: The effectiveness of pH modification depends on the presence of ionizable functional groups in the specific derivative. If your compound has acidic or basic moieties, adjusting the pH of the aqueous medium to ionize the molecule can significantly increase its solubility. For instance, for a weakly basic derivative, lowering the pH will lead to protonation and formation of a more soluble salt form. Conversely, for a weakly acidic derivative, increasing the pH will result in deprotonation and enhanced solubility. A pH-solubility profile experiment is recommended to determine the optimal pH for solubilization.

Q4: What are the most common formulation strategies to enhance the solubility of poorly soluble this compound derivatives?

A4: Several formulation strategies can be employed, broadly categorized as physical and chemical modifications.[2][3] Common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the drug's solubility.

  • Use of Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[4]

  • Solid Dispersions: Dispersing the drug in a solid polymeric carrier to create an amorphous system.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

  • Salt Formation: Converting the parent drug into a more soluble salt form, if it possesses ionizable groups.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock solution into an aqueous buffer.

This is a common issue for highly hydrophobic compounds. The DMSO acts as a strong solubilizing agent, but its dilution with an aqueous medium reduces the overall solvent capacity, leading to precipitation.

Troubleshooting Steps:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous buffer.

  • Incorporate a co-solvent in the final medium: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a certain percentage of a water-miscible organic solvent (e.g., 5-10% ethanol or PEG 400). This can help maintain the compound's solubility.

  • Utilize surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to form micelles that encapsulate the hydrophobic drug molecules and prevent precipitation.

  • Consider a cyclodextrin-based formulation: Pre-complexing the this compound derivative with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve its aqueous solubility and prevent precipitation upon dilution.[5]

Issue 2: Low and variable oral bioavailability observed in preclinical animal studies.

Poor oral bioavailability is often a direct consequence of low aqueous solubility and slow dissolution rate in the gastrointestinal tract.

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or nanomilling of the drug substance can increase the surface area available for dissolution, potentially improving the rate and extent of absorption.

  • Formulate as a solid dispersion: Creating an amorphous solid dispersion with a hydrophilic polymer can enhance the dissolution rate and apparent solubility of the compound.

  • Lipid-Based Formulations: For highly lipophilic derivatives, formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption by utilizing the body's natural lipid absorption pathways.

  • Salt Screening: If the derivative has an ionizable group, performing a salt screening study to identify a stable and highly soluble salt form can be a very effective strategy.

Quantitative Data Summary

Solubilization TechniqueCarrier/Co-solventDrug-to-Carrier Ratio (w/w)Fold Increase in Solubility (Approximate)Reference
Solid Dispersion Polyethylene Glycol (PEG) 40001:1 to 1:4Varies significantly based on derivative[6]
Solid Dispersion Povidone (PVP) K321:1 to 1:4Varies significantly based on derivative[6]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)VariesCan be significant[5]
Co-solvency Ethanol/Water1% to 20% (v/v)Exponential increase with co-solvent concentration[7]

Note: The fold increase in solubility is highly dependent on the specific this compound derivative and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Nanosuspension by High-Pressure Homogenization

Objective: To prepare a stable nanosuspension to enhance the dissolution rate and saturation solubility of a poorly soluble this compound derivative.

Materials:

  • This compound derivative

  • Stabilizer (e.g., Tween® 80, Poloxamer 188)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Prepare a pre-suspension by dispersing the drug powder in an aqueous solution of the stabilizer.

  • Homogenize the pre-suspension using a high-shear mixer for 5-10 minutes.

  • Pass the pre-suspension through the high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a defined pressure (e.g., 1500 bar).

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Determine the saturation solubility and dissolution rate of the nanosuspension compared to the unprocessed drug powder.

Protocol 2: Formulation of a this compound Derivative-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare an inclusion complex to improve the aqueous solubility of a this compound derivative.

Materials:

  • This compound derivative

  • β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

Procedure:

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Gradually add the drug powder to the paste while triturating continuously for 30-45 minutes.

  • Add more of the solvent mixture if the paste becomes too thick to ensure thorough mixing.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Evaluate the prepared inclusion complex for drug content, solubility, and dissolution characteristics.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategy cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound Derivative CoSolvency Co-solvency Problem->CoSolvency Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin SolidDispersion Solid Dispersion Problem->SolidDispersion Nanosuspension Nanosuspension Problem->Nanosuspension Solubility Solubility Assessment CoSolvency->Solubility Cyclodextrin->Solubility Dissolution Dissolution Testing SolidDispersion->Dissolution Nanosuspension->Dissolution Bioavailability In Vivo Bioavailability Solubility->Bioavailability Dissolution->Bioavailability

Caption: A logical workflow for addressing the poor solubility of this compound derivatives.

signaling_pathway_inhibition cluster_drug Drug Action cluster_pathway Signaling Pathway Drug Furo[3,4-d]pyridazine- 5,7-dione Derivative Kinase Target Kinase Drug->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) Substrate->CellularResponse Signal Transduction

Caption: Inhibition of a target kinase signaling pathway by a this compound derivative.

References

Technical Support Center: Synthesis of Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Furo[3,4-d]pyridazine-5,7-dione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is primarily achieved through the dehydration of pyridazine-4,5-dicarboxylic acid.

Issue 1: Low Yield of Pyridazine-4,5-dicarboxylic Acid (Precursor)

  • Question: My synthesis of pyridazine-4,5-dicarboxylic acid from 4,5-dicyanopyridazine is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in the hydrolysis of 4,5-dicyanopyridazine to pyridazine-4,5-dicarboxylic acid can stem from several factors. Incomplete hydrolysis is a common issue. To address this, ensure that the reaction is heated for a sufficient duration and that a sufficient excess of the hydrolyzing agent (e.g., concentrated HCl or H₂SO₄) is used. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the point of complete conversion. Another potential issue is the degradation of the pyridazine ring under harsh acidic conditions and high temperatures. A careful optimization of the reaction temperature and time is recommended. Gradual addition of the acid and maintaining a consistent temperature can help mitigate decomposition. Finally, ensure the purity of the starting 4,5-dicyanopyridazine, as impurities can interfere with the reaction.

Issue 2: Incomplete Cyclization to this compound

  • Question: During the dehydration of pyridazine-4,5-dicarboxylic acid with acetic anhydride, I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

  • Answer: Incomplete cyclization is a frequent challenge, especially during scale-up. The primary cause is often insufficient removal of water, which is a byproduct of the reaction. Ensure that the acetic anhydride used is of high purity and free from acetic acid, which can introduce water. Using a larger excess of acetic anhydride can help to drive the equilibrium towards the product. Increasing the reaction temperature and/or prolonging the reaction time can also promote complete conversion. However, be cautious of potential side reactions at elevated temperatures. For larger scale reactions, azeotropic removal of water with a suitable solvent (e.g., toluene) under Dean-Stark conditions can be highly effective. Monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches) is recommended.

Issue 3: Product Purification Challenges and Discoloration

  • Question: My final this compound product is difficult to purify and has a yellowish or brownish tint. What are the best purification strategies and how can I prevent discoloration?

  • Answer: Discoloration often arises from impurities formed during the synthesis of the precursor or the final dehydration step. Thorough purification of the pyridazine-4,5-dicarboxylic acid precursor by recrystallization is critical. During the dehydration with acetic anhydride, colored byproducts can form, especially if the reaction is overheated or prolonged. To purify the final product, recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexanes or toluene is recommended. The use of activated carbon during recrystallization can help to remove colored impurities. To minimize discoloration, conduct the dehydration reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is also important to ensure that all residual acetic anhydride and acetic acid are removed during workup and purification, as they can contribute to product instability and discoloration over time. Vacuum drying of the final product is also advisable.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent and scalable method for the synthesis of this compound (also known as pyridazine-4,5-dicarboxylic anhydride) is the dehydration of pyridazine-4,5-dicarboxylic acid. This is typically achieved by heating the dicarboxylic acid in an excess of a dehydrating agent, most commonly acetic anhydride. The reaction is generally carried out under reflux conditions. For larger scale operations, the use of other dehydrating agents like thionyl chloride or phosphorus oxychloride can be considered, although these may require more stringent handling procedures.

Q2: What are the critical reaction parameters to control during the scale-up of the dehydration step?

A2: When scaling up the dehydration of pyridazine-4,5-dicarboxylic acid, several parameters are critical:

  • Temperature Control: Exothermic reactions can occur, especially with larger quantities of reagents. Gradual heating and efficient heat dissipation are crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Purity: The purity of both the pyridazine-4,5-dicarboxylic acid and the acetic anhydride is paramount. Impurities in the starting material can lead to side reactions and purification difficulties. Water content in the acetic anhydride should be minimal.

  • Efficient Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized overheating.

  • Water Removal: As the reaction produces water, its efficient removal is key to driving the reaction to completion. On a larger scale, azeotropic distillation is a practical approach.

Q3: How can I effectively monitor the progress of the reaction?

A3: Several analytical techniques can be employed to monitor the reaction progress:

  • Infrared (IR) Spectroscopy: This is a very effective method. The disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the characteristic symmetric and asymmetric C=O stretches of the anhydride (typically around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹) indicate the formation of the product.

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the more polar dicarboxylic acid starting material and the appearance of the less polar anhydride product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent tool to monitor the consumption of the reactant and the formation of the product over time.

Experimental Protocols

Synthesis of Pyridazine-4,5-dicarboxylic Acid

This protocol outlines the hydrolysis of 4,5-dicyanopyridazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dicyanopyridazine.

  • Acid Addition: Carefully add a 10-fold molar excess of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol. The crude pyridazine-4,5-dicarboxylic acid can be further purified by recrystallization from water or a water/ethanol mixture.

Synthesis of this compound

This protocol describes the dehydration of pyridazine-4,5-dicarboxylic acid using acetic anhydride.

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place pyridazine-4,5-dicarboxylic acid.

  • Reagent Addition: Add a 5- to 10-fold molar excess of acetic anhydride.

  • Heating: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. Monitor the reaction by IR spectroscopy.

  • Removal of Acetic Anhydride: After the reaction is complete, cool the mixture to room temperature. The excess acetic anhydride can be removed under reduced pressure.

  • Product Isolation: The resulting solid is the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes or toluene.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Precursor Synthesis 4,5-DicyanopyridazineConcentrated HClWater100 (Reflux)12-2470-85
Final Product Synthesis Pyridazine-4,5-dicarboxylic acidAcetic AnhydrideNone140 (Reflux)2-485-95

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis cluster_troubleshooting Troubleshooting Checkpoints start_precursor 4,5-Dicyanopyridazine hydrolysis Hydrolysis (Conc. HCl, Reflux) start_precursor->hydrolysis purification_precursor Purification (Recrystallization) hydrolysis->purification_precursor ts1 Low Precursor Yield? hydrolysis->ts1 precursor Pyridazine-4,5-dicarboxylic Acid purification_precursor->precursor dehydration Dehydration (Acetic Anhydride, Reflux) precursor->dehydration workup Workup (Removal of Acetic Anhydride) dehydration->workup ts2 Incomplete Cyclization? dehydration->ts2 purification_final Purification (Recrystallization) workup->purification_final final_product This compound purification_final->final_product ts3 Product Discoloration? purification_final->ts3

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_precursor Check Precursor Purity and Yield start->check_precursor check_cyclization Analyze Cyclization Step start->check_cyclization check_purification Evaluate Purification Method start->check_purification repurify_precursor Repurify Precursor (Recrystallization) check_precursor->repurify_precursor Impure optimize_hydrolysis Optimize Hydrolysis (Time, Temp, Acid Conc.) check_precursor->optimize_hydrolysis Low Yield increase_anhydride Increase Acetic Anhydride Excess check_cyclization->increase_anhydride Incomplete optimize_dehydration Optimize Dehydration (Time, Temp) check_cyclization->optimize_dehydration Side Reactions azeotropic_removal Use Azeotropic Water Removal check_cyclization->azeotropic_removal Scale-up Issue activated_carbon Use Activated Carbon in Recrystallization check_purification->activated_carbon Colored Impurities change_solvent Change Recrystallization Solvent check_purification->change_solvent Poor Recovery

Caption: Troubleshooting decision tree for synthesis.

Technical Support Center: Functionalization of Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the experimental use of Furo[3,4-d]pyridazine-5,7-dione. This guide provides troubleshooting advice and answers to frequently asked questions regarding selectivity issues encountered during the functionalization of this heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a reaction on the pyridazine ring, but my starting material, this compound, keeps decomposing upon addition of a nucleophile. What is happening?

A1: This is a common chemoselectivity issue. The this compound core is a cyclic anhydride. The furan ring is highly susceptible to nucleophilic attack and subsequent ring-opening, especially with strong nucleophiles (e.g., organometallics, strong bases, or even primary amines under harsh conditions). This reaction typically yields a 4,5-disubstituted pyridazine derivative, not a functionalized fused ring system.

Troubleshooting Steps:

  • Protect the Core: The most reliable strategy is to first convert the anhydride into the more stable corresponding imide, typically a phthalimide-like structure known as a 6-substituted-furo[3,4-d]pyridazine-5,7(6H)-dione. This is usually achieved by reacting the starting material with a primary amine (R-NH₂) or hydrazine. The resulting imide is significantly more stable to many reaction conditions.

  • Control Reaction Conditions: Use non-nucleophilic bases and aprotic solvents. Ensure your reaction is run under anhydrous conditions at low temperatures to minimize side reactions.

  • Choice of Nucleophile: If direct functionalization is attempted, use very mild and sterically hindered nucleophiles.

The diagram below illustrates the competing pathways of nucleophilic attack.

G SM Furo[3,4-d]pyridazine- 5,7-dione + Nu- RO Ring-Opened Product (Pyridazine-4,5-dicarboxylate derivative) SM->RO Harsh Conditions (Strong Nu-) FP Desired Functionalized Fused Product SM->FP Desired Path (Often Fails) Conv Convert to Imide First (e.g., with Hydrazine) SM->Conv Recommended First Step Imide 6-Amino-furo[3,4-d]pyridazine- 5,7(6H)-dione Conv->Imide Stable Intermediate FuncImide Functionalized Imide Imide->FuncImide Functionalization (e.g., N-Alkylation)

Caption: Competing reaction pathways for this compound.

Q2: I have successfully converted the anhydride to the N-H imide using hydrazine. Now I'm attempting N-alkylation but getting low yields and multiple products. How can I improve selectivity?

A2: This is a regioselectivity challenge. Once you form the 6-amino-furo[3,4-d]pyridazine-5,7(6H)-dione (or a similar N-H imide), you have two potentially reactive nitrogen atoms: the exocyclic N-amino group and the endocyclic pyridazine nitrogens. Furthermore, O-alkylation can sometimes compete with N-alkylation, similar to behavior seen in related pyridazinone systems[1][2].

Troubleshooting Steps:

  • Protect the Exocyclic Nitrogen: If you are targeting the pyridazine ring, consider protecting the exocyclic N-amino group first (e.g., as a Boc or trityl derivative) to prevent its alkylation.

  • Optimize Base and Solvent: The choice of base and solvent is critical for directing alkylation. A strong, non-nucleophilic base like NaH in an aprotic polar solvent like DMF or DMSO typically favors N-alkylation by generating the N-anion. Using a weaker base like K₂CO₃ in a less polar solvent might lead to different outcomes.

  • Consider the Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer agents (e.g., benzyl bromide) favor N-alkylation. The steric bulk of the alkylating agent can also influence the reaction site[2].

The following table summarizes conditions reported for selective alkylation in analogous heterocyclic systems.

Target SiteAlkylating AgentBaseSolventTemperature (°C)Expected OutcomeAnalogous System
N-Alkylation Benzyl BromideNaHDMF0 to 25High N-selectivityPyrrolo-pyridazinones[3]
N-Alkylation Ethyl IodideK₂CO₃Acetonitrile80 (Reflux)Moderate N-selectivityTetrahydrobenzo-naphthyridinone[2]
O-Alkylation Ethyl BromoacetateCs₂CO₃DMF25High O-selectivityPyrido-pyridazines[1]
N-Alkylation Various AminesEDCI (Amide Coupling)DCM / DMF0 to 25Selective N-acylationTetrahydrobenzo-naphthyridinone[2]

Troubleshooting Guide: Specific Issues

Problem: Poor Regioselectivity in Halogenation
  • Symptom: Attempts to halogenate the furan or pyridazine ring using electrophilic halogenating agents (e.g., NBS, Br₂) result in a complex mixture of products or no reaction.

  • Cause: The fused ring system is electron-deficient, making electrophilic aromatic substitution difficult and unselective under standard conditions. Direct halogenation of such systems often requires harsh conditions which can degrade the molecule.

  • Solution Workflow:

G Start Goal: Selective Halogenation Step1 Is direct electrophilic C-H halogenation working? Start->Step1 Step2 No: Low yield / mixture Step1->Step2 No Step3 Consider Alternative Strategy: Lithiation-Halogenation Step2->Step3 Step4 Protect carbonyls if necessary (e.g., convert to di-alkoxy) Step3->Step4 Step5 Use directed ortho-metalation (DoM) or temperature-controlled lithiation (LDA, <-70°C) Step4->Step5 Step6 Quench with electrophilic halogen source (e.g., CBr4, I2, NCS) Step5->Step6 Success Regioselective Halogenated Product Step6->Success

Caption: Troubleshooting workflow for regioselective halogenation.

Key Experimental Protocols

Protocol 1: Synthesis of 6-Amino-furo[3,4-d]pyridazine-5,7(6H)-dione

This protocol is adapted from the synthesis of analogous pyridazinediones from their corresponding anhydrides[4][5].

  • Objective: To convert the unstable anhydride starting material into a more stable N-amino imide for subsequent functionalization.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol or Acetic Acid (as solvent)

    • Round-bottom flask, condenser, magnetic stirrer

  • Procedure:

    • Suspend this compound in ethanol (approx. 0.1 M concentration) in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the suspension at room temperature with vigorous stirring.

    • Attach a condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes.

    • The product should precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • The resulting white to off-white solid is 6-Amino-furo[3,4-d]pyridazine-5,7(6H)-dione, which can be used in subsequent steps without further purification if high purity is achieved.

Protocol 2: Selective N-Alkylation of 6-Amino-furo[3,4-d]pyridazine-5,7(6H)-dione (Hypothetical)

This protocol is a generalized procedure based on standard N-alkylation methods for similar heterocyclic systems[2][3].

  • Objective: To selectively alkylate the exocyclic N-amino group.

  • Reagents & Materials:

    • 6-Amino-furo[3,4-d]pyridazine-5,7(6H)-dione (1.0 eq)

    • Alkyl halide (e.g., Benzyl Bromide, 1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry, nitrogen-flushed flask, add 6-Amino-furo[3,4-d]pyridazine-5,7(6H)-dione.

    • Add anhydrous DMF to dissolve or suspend the starting material (approx. 0.1 M).

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add the NaH portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for deprotonation.

    • Add the alkyl halide dropwise via syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the desired N-alkylated product.

References

Technical Support Center: Optimizing Catalyst Selection for Furo[3,4-d]pyridazine-5,7-dione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of novel heterocyclic compounds such as Furo[3,4-d]pyridazine-5,7-diones presents unique challenges, primarily due to the limited availability of established reaction protocols and catalytic systems. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the complexities of catalyst selection and reaction optimization for this specific class of compounds. The information herein is structured to address common issues encountered during experimental work, offering troubleshooting advice and foundational methodologies based on analogous heterocyclic syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials for the synthesis of Furo[3,4-d]pyridazine-5,7-diones?

Based on the synthesis of structurally similar compounds, the most probable precursors for Furo[3,4-d]pyridazine-5,7-diones are derivatives of 3,4-furandicarboxylic acid and a hydrazine source. The specific nature of the substituents on both the furan ring and the hydrazine will determine the final product.

Q2: Are there established non-catalytic methods for synthesizing similar structures?

Yes, analogous compounds such as Furo[3,4-b]pyrazine-5,7-diones are often synthesized through a dehydration reaction.[1] This typically involves the intramolecular cyclization of a dicarboxylic acid precursor using a strong dehydrating agent like acetic anhydride or phosphorus oxychloride under reflux conditions.[1] While effective for some related structures, this method may not be suitable for all substituted Furo[3,4-d]pyridazine-5,7-diones and may require harsh conditions.

Q3: What classes of catalysts are commonly used for synthesizing related heterocyclic compounds like pyridazines?

The synthesis of pyridazine and its derivatives can be achieved through various catalytic and non-catalytic methods. Common approaches for related heterocyclic systems include:

  • Acid Catalysis: Brønsted acids are sometimes employed to facilitate cyclization reactions.

  • Metal Catalysis: Transition metals like palladium and copper are used in cross-coupling reactions to build the heterocyclic core. For instance, palladium-catalyzed N-arylation followed by a Sonogashira reaction and subsequent cyclization is a known method for azaindole synthesis.[2]

  • Organocatalysis: Small organic molecules can be effective catalysts for certain cyclization reactions.

  • Green Catalysts: Recent research has focused on the use of environmentally benign catalysts, such as lactic acid and reusable solid acids, for the synthesis of various N-heterocycles.[2]

Q4: How should I approach setting up a catalyst screening experiment for this novel reaction?

A systematic approach is crucial when screening for a new catalytic transformation. A general workflow would involve:

  • Selection of a diverse catalyst library: Include representatives from different classes of catalysts (e.g., Lewis acids, Brønsted acids, transition metal complexes, organocatalysts).

  • Standardization of reaction conditions: Use a consistent set of starting materials, solvent, temperature, and reaction time for the initial screen.

  • Small-scale parallel experimentation: Employ a parallel reactor system to efficiently test multiple catalysts simultaneously.

  • Analysis of results: Use techniques like LC-MS or GC-MS to determine the conversion of starting material and the yield of the desired product for each catalyst.

  • Optimization of promising candidates: For catalysts that show activity, further experiments should be conducted to optimize reaction parameters such as catalyst loading, temperature, and reaction time.

Troubleshooting Guide

Problem: No Reaction or Very Low Conversion

Q: My attempt to synthesize Furo[3,4-d]pyridazine-5,7-dione shows no product formation. What are the potential causes and how can I troubleshoot this?

A: A lack of reactivity can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Choice: The chosen catalyst may not be active for this specific transformation. If you started with a mild catalyst, consider trying a stronger one. For example, if a weak Lewis acid showed no activity, a stronger one or a Brønsted acid could be tested.

  • Reaction Temperature: The reaction may have a significant activation energy barrier. Incrementally increasing the reaction temperature can help overcome this. Be mindful of the decomposition temperature of your reactants and products.

  • Solvent Effects: The solvent plays a crucial role in solubility and catalyst activity. If your reactants are not fully dissolved, the reaction will be slow. Test a range of solvents with different polarities.

  • Reactant Stability: Ensure that your starting materials are stable under the reaction conditions. Degradation of reactants is a common issue.

Problem: Low Yield of the Desired Product

Q: I am observing the formation of my target this compound, but the yield is very low. What factors should I investigate to improve it?

A: Low yields can often be improved by systematic optimization of the reaction conditions:

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Create a dose-response curve by testing a range of catalyst loadings to find the optimal concentration.

  • Reaction Time and Temperature: Profile the reaction over time at different temperatures to determine the point of maximum yield before product degradation or side reactions become significant.

  • Equivalent Stoichiometry: Ensure the ratio of your reactants is optimal. It may be beneficial to use a slight excess of one of the reactants.

Problem: Formation of Multiple Side Products

Q: My reaction is producing a complex mixture of products instead of the desired this compound. How can I improve the selectivity?

A: Poor selectivity is a common challenge in the development of new reactions. To address this:

  • Catalyst Selectivity: The catalyst itself may be promoting side reactions. Screening a panel of catalysts with different electronic and steric properties can help identify a more selective option.

  • Milder Reaction Conditions: High temperatures can often lead to the formation of byproducts. Try running the reaction at a lower temperature for a longer period.

  • Identify Side Products: If possible, isolate and characterize the major side products. Understanding their structure can provide valuable insight into the competing reaction pathways and help in devising strategies to suppress them. Common side reactions in the synthesis of related nitrogen heterocycles include over-oxidation and polymerization.[3]

Problem: Catalyst Separation and Deactivation

Q: I am having difficulty separating my homogeneous catalyst from the product, or the catalyst appears to lose activity over time. What are my options?

A: These are common issues with homogeneous catalysts. Consider the following:

  • Heterogeneous Catalysts: Explore the use of solid-supported catalysts. These can often be easily separated from the reaction mixture by filtration and are frequently more stable and reusable.

  • Catalyst Deactivation: If you suspect catalyst deactivation, investigate potential causes such as poisoning by impurities in the starting materials or solvent, or thermal decomposition. Purifying your reactants and solvent, and running the reaction under an inert atmosphere, may help.

Data Presentation: Analogous Reactions

While specific data for this compound synthesis is scarce, the following tables provide a starting point based on the synthesis of similar heterocyclic structures.

Table 1: Reaction Conditions for the Synthesis of Furo[3,4-b]pyridine-5,7-dione

Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
2,3-Pyridine Dicarboxylic Acid Acetic Anhydride Acetic Acid 110 3-4 Not specified [4]

| Furo(3,4-b)pyridine-5,7-dione | Hydrazine Hydrate | None (neat) | 95 | 3 | 85 |[5] |

Table 2: Examples of Catalysts in Related Heterocyclic Syntheses

Reaction Type Catalyst Substrates Product Reference
N-alkylation of Imidazole Acidic Carbon Materials Imidazole, 2-bromobutane N-alkylated imidazole [2]
One-pot pyrimidine synthesis Lactic Acid Naphthol, aldehyde, barbituric acid Naphthopyrimidine [2]
Aza-Diels-Alder Metal-free 1,2,3-triazines, 1-propynylamines Pyridazine derivatives [6]

| Three-component reaction | Ionic Liquid | Aldehyde, 5-aminopyrazole, tetronic acid | Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one |[7] |

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Parallel Reactor

  • Preparation of Stock Solutions: Prepare stock solutions of the starting materials (e.g., a 3,4-furandicarboxylic acid derivative and a hydrazine derivative) in a suitable solvent (e.g., dioxane, toluene, or DMF).

  • Dispensing Catalysts: In an array of reaction vials, dispense a pre-weighed amount of each catalyst to be screened.

  • Addition of Reactants: To each vial, add the stock solutions of the starting materials.

  • Reaction: Seal the vials and place the reactor block on a magnetic stirring hotplate. Heat the reaction to the desired temperature and stir for a set amount of time (e.g., 12-24 hours).

  • Quenching and Analysis: After the reaction time has elapsed, cool the vials to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.

Protocol 2: Synthesis of Furo(3,4-b)pyridine-5,7-dione (Analogous Non-Catalytic Method) [4]

  • Reactant Suspension: Suspend 2,3-pyridine dicarboxylic acid (0.598 mol) in 250 ml of acetic acid in a two-neck round-bottom flask at room temperature.

  • Reflux: Heat the mixture to 110°C with constant stirring and maintain at reflux for 3-4 hours.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Add 500 ml of dichloromethane at 0-5°C to precipitate the product.

  • Isolation: Collect the precipitate by filtration and dry it under reduced pressure to yield Furo(3,4-b)pyridine-5,7-dione.

Visualizations

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_optim Optimization A Define Reaction: Reactants, Solvent, Temp C High-Throughput Screening (Parallel Reactor) A->C B Select Diverse Catalyst Library (Acids, Bases, Metals) B->C D Analyze Results (LC-MS, GC-MS) C->D E Identify 'Hits' (>10% Yield) D->E E->B No, Revise Library E->B F Optimize Conditions for Hits: - Catalyst Loading - Temperature - Time E->F Yes G Scale-up Reaction F->G F->G

Caption: A systematic workflow for catalyst screening.

Troubleshooting_Logic Start Initial Experiment Outcome Analyze Outcome Start->Outcome No_Reaction No Reaction / Low Conversion Outcome->No_Reaction <5% Conversion Low_Yield Low Yield Outcome->Low_Yield 5-50% Yield Low_Selectivity Low Selectivity / Side Products Outcome->Low_Selectivity >20% Impurities Success Successful Reaction Outcome->Success >50% Yield, >90% Purity Action_NR Increase Temperature Change Catalyst Type Change Solvent No_Reaction->Action_NR Action_LY Optimize Catalyst Loading Optimize Time & Temperature Low_Yield->Action_LY Action_LS Use Milder Conditions Screen for Selective Catalyst Low_Selectivity->Action_LS Action_NR->Start Action_LY->Start Action_LS->Start

References

Technical Support Center: Synthesis of Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Furo[3,4-d]pyridazine-5,7-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the dehydration of pyridazine-3,4-dicarboxylic acid. This is typically achieved by refluxing the dicarboxylic acid with a dehydrating agent, most commonly acetic anhydride. This method is analogous to the synthesis of similar heterocyclic anhydrides like Furo[3,4-b]pyrazine-5,7-dione.[1][2]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: For optimal yield and purity, the following parameters should be carefully controlled:

  • Purity of Starting Material: Ensure the pyridazine-3,4-dicarboxylic acid is of high purity, as impurities can lead to side reactions.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the anhydride product back to the dicarboxylic acid. All glassware should be thoroughly dried, and anhydrous reagents should be used.

  • Reaction Temperature and Time: The reaction is typically carried out at reflux. The reaction time should be monitored (e.g., by TLC) to ensure complete conversion without significant product degradation.

  • Efficient Removal of Acetic Acid: Acetic acid is a byproduct of the reaction with acetic anhydride. Its efficient removal during workup is crucial for obtaining a pure product.

Q3: What are the expected spectroscopic signatures for this compound?

A3: While specific data for this compound is not widely published, based on analogous structures like Furo[3,4-b]pyrazine-5,7-dione, the following can be expected[1]:

  • IR Spectroscopy: Characteristic strong carbonyl (C=O) stretching bands for the anhydride functional group, typically in the range of 1750-1850 cm⁻¹.

  • ¹H NMR Spectroscopy: Signals corresponding to the two protons on the pyridazine ring. The chemical shifts will be in the aromatic region and influenced by the electron-withdrawing nature of the fused dione ring.

  • ¹³C NMR Spectroscopy: Resonances for the carbonyl carbons, as well as the carbons of the pyridazine and furan rings.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: I am getting a very low yield of this compound. What are the possible causes and solutions?

A: Low yield can stem from several factors. Below is a troubleshooting workflow and a table of potential causes and solutions.

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Product Hydrolysis start->cause2 cause3 Starting Material Impurity start->cause3 cause4 Product Degradation start->cause4 sol1 Increase reaction time/temperature Use a more potent dehydrating agent cause1->sol1 sol2 Ensure anhydrous conditions Use fresh, dry reagents and solvents cause2->sol2 sol3 Recrystallize pyridazine-3,4-dicarboxylic acid Characterize starting material (NMR, mp) cause3->sol3 sol4 Reduce reaction temperature Monitor reaction closely to avoid prolonged heating cause4->sol4 Byproduct_Formation cluster_reactants Reactants cluster_products Products start_mat Pyridazine-3,4-dicarboxylic Acid byprod1 Unreacted Starting Material start_mat->byprod1 Incomplete Reaction / Hydrolysis byprod2 Pyridazine-3-carboxylic Acid (Mono-decarboxylation) start_mat->byprod2 Thermal Decarboxylation reagent Acetic Anhydride (Heat) start_mat->reagent Dehydration main_prod This compound byprod3 Pyridazine (Di-decarboxylation) byprod2->byprod3 Further Decarboxylation reagent->main_prod

References

Refinement of protocols for Furo[3,4-d]pyridazine-5,7-dione biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols and troubleshooting common issues encountered during the biological evaluation of Furo[3,4-d]pyridazine-5,7-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities associated with this compound derivatives?

A1: this compound and its analogues have garnered significant interest due to their diverse pharmacological activities. The core scaffold is recognized as a "wonder nucleus" in medicinal chemistry.[1] Key biological activities include anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

Q2: What are the common mechanisms of action for the anticancer effects of these compounds?

A2: The anticancer properties of this compound derivatives often stem from their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[5] Notably, these compounds have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are crucial for DNA repair and cell signaling pathways in cancer cells.

Q3: Are there known solubility issues with this compound derivatives in biological assays?

A3: Like many heterocyclic compounds, this compound derivatives can exhibit limited aqueous solubility. This can pose a challenge in cell-based assays. It is crucial to determine the optimal solvent for stock solutions (e.g., DMSO) and the final concentration that remains soluble in the cell culture medium to avoid precipitation and inaccurate results.

Q4: How can I ensure the stability of my this compound compound in the cell culture medium during a multi-day experiment?

A4: The stability of test compounds in cell culture media can be influenced by factors such as pH, temperature, and interaction with media components. It is advisable to perform a preliminary stability test. This can be done by incubating the compound in the cell culture medium under the same conditions as the planned experiment and analyzing its concentration at different time points using methods like HPLC.

Troubleshooting Guides

Cell Viability (MTT) Assay

Problem: Low absorbance readings or no color change.

Possible Cause Troubleshooting Step
Insufficient number of viable cells.Increase the initial cell seeding density. Ensure cells are in the exponential growth phase.
Compound is cytotoxic at the tested concentrations.Perform a dose-response experiment with a wider range of concentrations, including lower doses.
Incomplete solubilization of formazan crystals.Extend the incubation time with the solubilization solution. Gently pipette up and down to aid dissolution.
Short incubation time with MTT reagent.Increase the incubation time to allow for sufficient formazan formation (typically 2-4 hours).

Problem: High background absorbance in control wells.

Possible Cause Troubleshooting Step
Contamination of cell culture with bacteria or yeast.Visually inspect cultures for any signs of contamination. Use sterile techniques and reagents.
Interference from phenol red in the culture medium.Use a phenol red-free medium for the assay.
Compound interacts with the MTT reagent.Run a control with the compound in cell-free medium to check for direct reduction of MTT.
PARP Inhibition Assay

Problem: Inconsistent or non-reproducible IC50 values.

Possible Cause Troubleshooting Step
Instability of the this compound derivative.Prepare fresh stock solutions for each experiment. Assess compound stability under assay conditions.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Variation in enzyme activity.Use a consistent source and lot of PARP enzyme. Perform a positive control with a known inhibitor to monitor enzyme activity.

Problem: High background signal in the absence of enzyme.

Possible Cause Troubleshooting Step
Contamination of reagents.Use fresh, high-quality reagents. Filter-sterilize buffers if necessary.
Autohydrolysis of the substrate.Minimize the time between adding the substrate and reading the signal.
Interference from the test compound (e.g., autofluorescence).Measure the signal of the compound alone at the assay wavelength and subtract this background.
In Vitro Anti-inflammatory Assay (BSA Denaturation)

Problem: No inhibition of protein denaturation observed with the positive control.

Possible Cause Troubleshooting Step
Incorrect pH of the BSA solution.Ensure the pH of the bovine serum albumin (BSA) solution is correctly adjusted as per the protocol.
Inadequate heating to induce denaturation.Verify the temperature and duration of the heating step.
Inactive positive control.Use a fresh, validated stock of a known anti-inflammatory drug like diclofenac or aspirin.

Problem: Test compound precipitates in the assay mixture.

Possible Cause Troubleshooting Step
Poor solubility of the this compound derivative.Decrease the final concentration of the test compound. Increase the percentage of the co-solvent (e.g., DMSO) in the final mixture, ensuring it does not affect protein denaturation.

Quantitative Data Summary

Note: The following tables summarize representative IC50 values for this compound derivatives and structurally related compounds to provide a comparative overview. The specific activity of any given derivative will depend on its unique substitution pattern.

Table 1: Anticancer Activity of Furopyridine and Pyridazinone Derivatives in Various Cancer Cell Lines.

Compound ClassCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Furopyridine DerivativeHCT-116MTT31.3 - 49.0Doxorubicin40.0
Furopyridine DerivativeMCF-7MTT19.3 - 55.5Doxorubicin64.8
Furopyridine DerivativeHepG2MTT22.7 - 44.8Doxorubicin24.7
Furopyridine DerivativeA549MTT36.8 - 70.7Doxorubicin58.1
Pyridazinone DerivativeMCF-7SRB0.66 ± 0.05Staurosporine7.258
Pyridazinone DerivativeHCT116SRB2.76 ± 0.06--

Table 2: PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives. [6]

CompoundPARP-1 IC50 (nM)
Derivative S24.06 ± 0.18
Derivative S73.61 ± 0.15
Olaparib (Reference)5.77

Table 3: In Vitro Anti-inflammatory Activity of Pyrrolo[3,4-d]pyridazinone Derivatives. [7]

Compound ClassAssayParameterValueReference CompoundValue
Pyrrolo[3,4-d]pyridazinoneCOX-1 InhibitionIC50 (µM)VariesMeloxicam-
Pyrrolo[3,4-d]pyridazinoneCOX-2 InhibitionIC50 (µM)VariesMeloxicam-

Experimental Protocols

Cell Viability (MTT) Assay

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro PARP-1 Inhibition Assay (Colorimetric)

Methodology:

  • Reagent Preparation: Prepare assay buffer, PARP-1 enzyme, activated DNA, and biotinylated NAD+.

  • Reaction Setup: In a 96-well plate, add the assay buffer, this compound inhibitor at various concentrations, and activated DNA.

  • Enzyme Addition: Add the PARP-1 enzyme to initiate the reaction.

  • Substrate Addition: Add biotinylated NAD+ and incubate for 1 hour at room temperature.

  • Detection: Add streptavidin-HRP conjugate and incubate. After washing, add the HRP substrate.

  • Signal Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Assay (BSA Denaturation)

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of this compound derivative at various concentrations and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heating: Heat the mixture at 57°C for 3 minutes.

  • Cooling and Reading: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample.

  • Turbidity Measurement: Measure the turbidity on a spectrophotometer at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Visualizations

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

experimental_workflow_PARP cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis A Add Assay Buffer, Inhibitor, and Activated DNA B Add PARP-1 Enzyme A->B C Add Biotinylated NAD+ B->C D Incubate for 1h C->D E Add Streptavidin-HRP D->E F Add HRP Substrate E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro PARP-1 inhibition assay.

signaling_pathway_PARP DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) PARP1->PAR synthesizes using Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Furo_pyridazine This compound (PARP Inhibitor) Furo_pyridazine->PARP1 inhibits

Caption: Simplified signaling pathway of PARP-1 inhibition.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methods for Furo[3,4-d]pyridazine-5,7-dione, a key heterocyclic building block in medicinal chemistry. The methodologies, experimental data, and underlying chemical principles are detailed to assist researchers in selecting the most suitable approach for their specific needs.

Method 1: Dehydration of Pyridazine-4,5-dicarboxylic Acid

This classical and direct approach relies on the intramolecular cyclization of pyridazine-4,5-dicarboxylic acid through dehydration. The reaction is typically facilitated by a strong dehydrating agent, such as acetic anhydride or thionyl chloride. This method is analogous to the synthesis of similar fused heterocyclic anhydrides like Furo[3,4-b]pyrazine-5,7-dione from its corresponding dicarboxylic acid.[1]

Experimental Protocol:

A mixture of pyridazine-4,5-dicarboxylic acid (1.0 eq) and a dehydrating agent such as acetic anhydride (5-10 eq) is heated under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting solid residue is then triturated with a suitable solvent like diethyl ether, filtered, and dried to afford this compound.

Method 2: Reaction of a Substituted Furan with Hydrazine

An alternative strategy involves the construction of the pyridazine ring onto a pre-existing furan scaffold. This method utilizes a substituted furan derivative, such as a 3,4-diacylfuran or a related diester, which undergoes condensation with hydrazine. This approach offers the potential for greater substituent diversity on the final product, depending on the starting furan. A similar strategy has been successfully employed for the synthesis of substituted furo[3,4-d]pyridazinones.

Experimental Protocol:

To a solution of a suitable 3,4-diacyl- or 3,4-dicarbalkoxyfuran (1.0 eq) in a protic solvent like ethanol or acetic acid, hydrazine hydrate (1.1-1.5 eq) is added. The reaction mixture is then heated to reflux for 4-8 hours. After cooling, the precipitated solid is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent to yield this compound.

Comparative Data:

ParameterMethod 1: DehydrationMethod 2: Furan-Hydrazine Condensation
Starting Material Pyridazine-4,5-dicarboxylic acid3,4-Diacyl/dicarbalkoxyfuran
Reagents Acetic anhydride or Thionyl chlorideHydrazine hydrate
Typical Reaction Time 2 - 4 hours4 - 8 hours
Typical Yield HighModerate to High
Key Advantages Direct, often high-yielding route.Allows for greater substituent variation on the furan ring.
Key Disadvantages Availability of the starting dicarboxylic acid may be a limiting factor.May require synthesis of the substituted furan precursor.

Logical Workflow of Synthesis Comparison

Synthesis_Comparison cluster_method1 Method 1: Dehydration cluster_method2 Method 2: Furan-Hydrazine Condensation cluster_comparison Comparison Criteria start1 Pyridazine-4,5-dicarboxylic Acid process1 Dehydration/ Cyclization start1->process1 reagent1 Acetic Anhydride reagent1->process1 product This compound process1->product start2 3,4-Diacyl/dicarbalkoxyfuran process2 Condensation/ Cyclization start2->process2 reagent2 Hydrazine Hydrate reagent2->process2 process2->product criteria Yield Reaction Time Starting Material Availability Versatility

Caption: Comparative workflow of two synthesis routes to this compound.

Signaling Pathway of Synthesis

Synthesis_Pathway cluster_dehydration Dehydration Pathway cluster_condensation Condensation Pathway A Pyridazine-4,5- dicarboxylic Acid B Mixed Anhydride Intermediate A->B Acetic Anhydride C Furo[3,4-d]pyridazine- 5,7-dione B->C Intramolecular Cyclization D 3,4-Diacylfuran E Hydrazone Intermediate D->E Hydrazine Hydrate F Furo[3,4-d]pyridazine- 5,7-dione E->F Intramolecular Cyclization

Caption: Reaction pathways for the synthesis of this compound.

References

A Comparative Guide to Furo[3,4-d]pyridazine-5,7-dione and Phthalic Anhydride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of organic synthesis, cyclic anhydrides serve as indispensable building blocks for a diverse array of molecular architectures. Among these, the aromatic phthalic anhydride and the heterocyclic Furo[3,4-d]pyridazine-5,7-dione represent two distinct classes of reagents, each offering unique synthetic possibilities. This guide provides an objective comparison of their performance in organic synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic goals.

Overview of the Reagents

Phthalic Anhydride , a cornerstone of industrial organic chemistry, is the anhydride of phthalic acid. Its benzene ring core makes it an ideal precursor for a wide range of aromatic compounds, including plasticizers, polymers, and dyes.[1] It is a white solid, readily available, and has been extensively studied, making its reactivity well-understood.

This compound , also known as 2,3-pyrazinedicarboxylic anhydride, is a heterocyclic compound featuring a pyrazine ring fused to a furan-2,5-dione moiety. This nitrogen-containing core renders it a valuable precursor for the synthesis of novel and complex heterocyclic systems, many of which are of interest in medicinal chemistry and drug development for their potential biological activities.[2][3]

The fundamental difference in their core structures dictates their primary applications in organic synthesis. Phthalic anhydride is the reagent of choice for introducing the phthalimide group or for constructing larger polycyclic aromatic systems. In contrast, this compound is employed to build pyridazine-based heterocycles, which are scaffolds found in numerous biologically active molecules.

Comparative Performance in Synthesis

A direct performance comparison in the synthesis of identical molecules is generally not feasible due to their distinct core structures. However, we can compare their reactivity with common nucleophiles, such as amines, and the synthetic utility of the resulting products.

Reaction with Amines: A Comparative Analysis

The reaction of cyclic anhydrides with primary amines is a fundamental transformation that leads to the formation of imides. Both phthalic anhydride and this compound undergo this reaction, but the products and their subsequent applications differ significantly.

Phthalic Anhydride: The reaction with amines yields N-substituted phthalimides. This reaction is robust and can be achieved under various conditions, including conventional heating and microwave irradiation.[4][5] Phthalimides are stable compounds and are widely used as intermediates in the Gabriel synthesis of primary amines and in the development of pharmaceuticals and agrochemicals.[6][7]

This compound: Its reaction with hydrazine (a diamine) leads to the formation of a dihydropyrido[2,3-d]pyridazine-5,8-dione. This product serves as a key intermediate for the synthesis of more complex, fused heterocyclic systems with potential applications in medicinal chemistry, such as anticonvulsants.[2]

The following table summarizes a comparative overview of typical reactions with amines:

FeaturePhthalic AnhydrideThis compound
Reactant Primary Amine / UreaHydrazine Hydrate
Product N-Substituted Phthalimide6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
Typical Solvents Acetic Acid, DMF, or solvent-freeAcetic Acid
Reaction Conditions Reflux or microwave irradiationReflux at 95°C
Typical Yields High to quantitative (often >90%)[1]High (e.g., 85%)[2]
Applications of Product Gabriel synthesis, pharmaceuticals, agrochemicals[6][7]Synthesis of fused pyridazine derivatives, potential anticonvulsants[2]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylphthalimide using Phthalic Anhydride

This protocol describes the synthesis of an N-arylphthalimide under microwave irradiation.

Materials:

  • Phthalic anhydride (0.01 mole)

  • Aniline (0.01 mole)

  • Dimethylformamide (DMF, 5 drops)

  • Ethanol

Procedure:

  • A mixture of phthalic anhydride (0.01 mole) and aniline (0.01 mole) is placed in a 50 mL beaker.

  • Five drops of DMF are added to the mixture.

  • The beaker is placed in a microwave oven and irradiated at 700 W. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is allowed to cool.

  • Ethanol (10 mL) is added to the cooled mixture.

  • The resulting solid product is collected by filtration and recrystallized from ethanol to yield N-phenylphthalimide.

Expected Yield: 94%

Protocol 2: Synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione using Furo[3,4-b]pyridine-5,7-dione

This protocol details the synthesis of a key pyridazine intermediate. Note: Furo[3,4-b]pyridine-5,7-dione is a structural isomer of this compound, and this protocol illustrates the typical reactivity of such furo-fused systems with hydrazines.

Materials:

  • Furo[3,4-b]pyridine-5,7-dione (0.469 mol)

  • Hydrazine hydrate (32 g)

Procedure:

  • To Furo[3,4-b]pyridine-5,7-dione, add hydrazine hydrate dropwise under open conditions.

  • The mixture is refluxed at 95°C for 3 hours.

  • The reaction yields a white amorphous solid, 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione.

Expected Yield: 85%[2]

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanisms for both reagents.

phthalimide_synthesis PA Phthalic Anhydride Intermediate Tetrahedral Intermediate PA->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Amide_Acid Phthalamic Acid Intermediate Intermediate->Amide_Acid Ring Opening Phthalimide N-Substituted Phthalimide Amide_Acid->Phthalimide Intramolecular Cyclization & Dehydration

Caption: Synthesis of Phthalimide from Phthalic Anhydride.

pyridazinone_synthesis FPd This compound Intermediate1 Initial Adduct FPd->Intermediate1 Nucleophilic Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate1 Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 Ring Opening Pyridazinedione Dihydropyridazinedione Product Intermediate2->Pyridazinedione Intramolecular Cyclization & Dehydration

Caption: Synthesis of a Dihydropyridazinedione.

Conclusion

Phthalic anhydride and this compound are both valuable cyclic anhydride reagents in organic synthesis, but they serve distinct purposes.

  • Phthalic anhydride is a workhorse chemical for the synthesis of aromatic compounds, particularly phthalimides and their derivatives, with well-established protocols and broad industrial applications. Its reactivity is predictable, and it is a cost-effective choice for large-scale synthesis.

  • This compound is a specialized reagent for the construction of nitrogen-containing heterocyclic scaffolds. Its primary value lies in its ability to serve as a building block for novel pyridazine-based molecules, which are often pursued in drug discovery and medicinal chemistry for their potential biological activities.

The choice between these two reagents is therefore not one of direct "better" performance, but rather a strategic decision based on the desired molecular target. For the synthesis of robust aromatic structures, phthalic anhydride is the clear choice. For the exploration of novel, biologically relevant heterocyclic space, this compound offers unique synthetic opportunities.

References

A Comparative Analysis of the Biological Activities of Furo[3,4-d]pyridazine-5,7-dione and its Thieno Analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the biological profiles of Furo[3,4-d]pyridazine-5,7-dione and its sulfur-containing counterpart, Thieno[3,4-d]pyridazine-5,7-dione. This report synthesizes available data on the anticancer, antimicrobial, and anti-inflammatory properties of derivatives of these core structures, providing insights into their potential therapeutic applications.

This guide offers a comparative overview of the biological activities of this compound and its sulfur analog, Thieno[3,4-d]pyridazine-5,7-dione. Due to a lack of direct comparative studies on the parent compounds, this report draws upon experimental data from closely related derivatives to provide a representative analysis of their potential biological activities. The information presented herein is intended to guide further research and drug development efforts in exploring the therapeutic potential of these heterocyclic scaffolds.

Comparative Biological Activity

The existing research on derivatives of this compound and Thieno[3,4-d]pyridazine-5,7-dione suggests that these scaffolds possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The substitution of the furan ring's oxygen with a sulfur atom to form the thieno analog can influence the compound's physicochemical properties and, consequently, its biological profile.

Anticancer Activity

Derivatives of both furo- and thieno- pyridazine-diones have been investigated for their cytotoxic effects against various cancer cell lines. While direct comparative data for the parent compounds is unavailable, studies on analogous structures indicate that the nature of the heterocyclic core and its substituents play a crucial role in determining anticancer potency.

For instance, a study on a series of thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides revealed that the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides demonstrated the most significant antiproliferative activity. Specifically, a derivative with a 3-methoxyphenylcarboxamide side chain exhibited potent activity against melanoma and breast cancer cell lines, with GI50 values in the low nanomolar range.

Table 1: Comparative Anticancer Activity of Representative Furo- and Thieno- Pyridine Analogs

Compound ClassRepresentative AnalogCancer Cell LineActivity (GI50)
Thieno[2,3-b]quinolone3-methoxyphenylcarboxamide derivativeMDA-MD-435 (Melanoma)23 nM
MDA-MB-468 (Breast Cancer)46 nM

Note: Data presented is for structurally related analogs, not a direct comparison of this compound and Thieno[3,4-d]pyridazine-5,7-dione.

Antimicrobial Activity

The antimicrobial potential of pyridazine and thienopyridine derivatives has been an area of active research.[1] These compounds have shown activity against a spectrum of bacterial and fungal pathogens. The replacement of the oxygen atom with sulfur can impact the compound's ability to penetrate microbial cell walls and interact with molecular targets. While specific comparative data is lacking, the general methodologies for assessing antimicrobial activity are well-established.

Anti-inflammatory Activity

Derivatives of pyridazinone have been explored for their anti-inflammatory properties, with some compounds exhibiting inhibitory effects on key inflammatory mediators.[2] The structural variations between the furo- and thieno- analogs could influence their interaction with enzymes such as cyclooxygenases (COX), which are critical in the inflammatory cascade.

Signaling Pathways

The biological effects of this compound and its thieno analog are mediated through their interaction with specific cellular signaling pathways. Based on studies of closely related compounds, distinct mechanisms of action have been proposed for each scaffold.

A cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-dione has been shown to inhibit de novo pyrimidine biosynthesis by targeting the enzyme dihydroorotate dehydrogenase (DHODH). This inhibition leads to an amplification of the cellular response to interferons, suggesting a role in immunomodulation and cancer therapy.

DHODH_Interferon_Pathway Furo[3,4-c]pyridine-3,4(1H,5H)-dione_analog Furo[3,4-c]pyridine-3,4(1H,5H)-dione (analog) DHODH Dihydroorotate Dehydrogenase (DHODH) Furo[3,4-c]pyridine-3,4(1H,5H)-dione_analog->DHODH Inhibition Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes Interferon_Signaling Enhanced Interferon Signaling DHODH->Interferon_Signaling Negative Regulation Pyrimidine_Biosynthesis->Interferon_Signaling Suppresses

Caption: Furo-analog mediated inhibition of DHODH enhances interferon signaling.

On the other hand, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative has been identified as an inhibitor of d-dopachrome tautomerase (MIF2). This inhibition leads to the deactivation of the mitogen-activated protein kinase (MAPK) pathway, resulting in cell cycle arrest and suppression of cancer cell proliferation.

MIF2_MAPK_Pathway Thieno[2,3-d]pyrimidine-dione_analog Thieno[2,3-d]pyrimidine-dione (analog) MIF2 D-dopachrome Tautomerase (MIF2) Thieno[2,3-d]pyrimidine-dione_analog->MIF2 Inhibition MAPK_Pathway MAPK Signaling Pathway MIF2->MAPK_Pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Leads to

Caption: Thieno-analog mediated inhibition of MIF2 deactivates the MAPK pathway.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Add varying concentrations of test compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test compounds.

  • Reaction Initiation: In a 96-well plate, add the enzyme, a chromogenic substrate, and the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified period.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the extent of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).[4]

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an ELISA kit.

  • Data Analysis: Determine the percentage of inhibition of cytokine production by the test compounds compared to the LPS-stimulated control.

Conclusion

While direct comparative data for this compound and its thieno analog remains to be established, the available evidence from structurally related compounds suggests that both scaffolds are promising starting points for the development of novel therapeutic agents. The furo- and thieno- cores appear to interact with distinct biological targets and signaling pathways, highlighting the significant impact of the heteroatom on their biological activity. Further research involving direct, head-to-head comparisons of these parent compounds and their derivatives is crucial to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Navigating the Cytotoxic Landscape of Fused Pyridazine Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the synthesis and cytotoxic evaluation of Furo[3,4-d]pyridazine-5,7-dione derivatives were identified. This suggests a potential underexplored area in medicinal chemistry. However, to provide valuable insights for researchers in this field, this guide presents a comparative analysis of the cytotoxicity of structurally related fused pyridazine and pyridazinedione derivatives. The following sections summarize the cytotoxic activity, experimental protocols, and proposed mechanisms of action for these analogous compounds.

Comparative Cytotoxicity of Fused Pyridazine Derivatives

The cytotoxic potential of several classes of fused pyridazine derivatives has been investigated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridazino[4,5-b]phenazine-5,12-diones 7f (R¹=Et)A549 (Lung)<0.097[1]
SK-OV-3 (Ovarian)<0.097[1]
SK-MEL-2 (Melanoma)<0.097[1]
XF 498 (CNS)<0.097[1]
HCT 15 (Colon)<0.097[1]
7h (R¹, R²=Me)A549 (Lung)<0.097[1]
SK-OV-3 (Ovarian)<0.097[1]
SK-MEL-2 (Melanoma)<0.097[1]
XF 498 (CNS)<0.097[1]
HCT 15 (Colon)<0.097[1]
Pyrido[3,4-d]pyrimidine Derivatives Not specifiedBreast Cancer Cell LinesSelective Activity[2]
Renal Cancer Cell LinesSelective Activity[2]
General Pyridazine Derivatives Compound 4MCF-7 (Breast)Not specified (Best Activity)[3]
Compound 8MCF-7 (Breast)Not specified (Best Activity)[3]
Compound 5HePG2 (Liver)Not specified (Best Activity)[3]
Compound 13aHePG2 (Liver)Not specified (Best Activity)[3]
Compound 10HCT (Colon)Not specified (Best Activity)[3]
Thieno[2,3-c]pyridazine Derivatives Not specifiedVarious (NCI-60 Panel)Broad Spectrum Activity[4]

Note: For some compounds, specific IC50 values were not provided in the source material, but their relative activity was highlighted.

Experimental Protocols

The evaluation of cytotoxicity for the aforementioned derivatives predominantly involved in vitro cell-based assays. A detailed methodology for the Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity, is provided below.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 add_drug Add test compounds at various concentrations incubate1->add_drug incubate2 Incubate for 48h add_drug->incubate2 fix Fix cells with trichloroacetic acid (TCA) incubate2->fix wash Wash with water fix->wash stain Stain with Sulforhodamine B (SRB) wash->stain wash2 Wash with 1% acetic acid stain->wash2 solubilize Solubilize bound dye with Tris base wash2->solubilize read Measure absorbance at ~515 nm solubilize->read

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol Details:

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A negative control (vehicle) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is read on a plate reader at a wavelength of approximately 515 nm. The IC50 values are then calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many of these fused pyridazine derivatives are still under investigation, some studies suggest potential targets and pathways. For instance, the cytotoxic effects of some pyridazine-containing compounds are thought to be mediated through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway cluster_pathway Proposed Mechanism of Action Derivative Fused Pyridazine Derivative Kinase Protein Kinase Derivative->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation P_Substrate->Proliferation Survival Cell Survival P_Substrate->Survival Proliferation->Apoptosis Survival->Apoptosis

Caption: Generalized pathway of kinase inhibition by cytotoxic compounds.

This proposed mechanism involves the inhibition of protein kinases by the fused pyridazine derivatives, leading to a downstream cascade that ultimately halts cell proliferation and survival, and in some cases, induces apoptosis (programmed cell death). Further research is necessary to identify the specific kinases and signaling pathways targeted by these different classes of compounds.

References

Comparative Analysis of Furo[3,4-d]pyridazine-5,7-dione-based Inhibitors: A Focus on Cross-Reactivity with Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the cross-reactivity profiles of Poly(ADP-ribose) polymerase (PARP) inhibitors. While specific experimental data on Furo[3,4-d]pyridazine-5,7-dione-based inhibitors is not yet publicly available, their structural motifs suggest they are likely being investigated as PARP inhibitors. Therefore, this document will serve as a crucial resource by comparing the selectivity and off-target effects of well-established PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib. Understanding the cross-reactivity of these existing drugs is essential for researchers developing novel inhibitors like the this compound series, as it provides a benchmark for desired selectivity and potential off-target liabilities.

The data and protocols presented herein are compiled from various scientific publications and are intended to guide the design and interpretation of cross-reactivity studies for new chemical entities targeting PARP enzymes.

Data Presentation: Comparative Selectivity of PARP Inhibitors

The following tables summarize the inhibitory activity (IC50 or Ki values in nM) of several key PARP inhibitors against different PARP family members and selected off-target kinases. Lower values indicate higher potency.

Table 1: Inhibitory Activity (IC50/Ki, nM) Against PARP Family Enzymes

InhibitorPARP1PARP2PARP3TNKS1 (PARP5a)TNKS2 (PARP5b)
Olaparib 1-51-2>1000~15~15
Rucaparib 1.46.61.9244.8
Niraparib 3.82.1>10001821
Talazoparib 0.571.94.11000200

Data compiled from various sources. Actual values may vary depending on assay conditions.

Table 2: Off-Target Kinase Inhibition (IC50, nM)

InhibitorDYRK1ACDK16PIM3
Olaparib >10,000>10,000>10,000
Rucaparib 230200<1,000
Niraparib <1,000>10,000<1,000
Talazoparib >10,000>10,000>10,000

This table highlights some of the known kinase off-targets for Niraparib and Rucaparib[1]. Olaparib and Talazoparib are generally more selective against kinases[2][3].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of cross-reactivity studies.

PARP Enzymatic Activity Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP by detecting the amount of poly(ADP-ribose) (PAR) generated.

Principle: Histones are coated on a microplate. In the presence of NAD+ and an activating DNA oligonucleotide, recombinant PARP enzyme synthesizes PAR chains on the histones. The amount of PAR is then detected using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Reaction Setup: Add the following to each well:

    • Reaction buffer.

    • NAD+ solution.

    • Activating DNA oligonucleotide.

    • Test inhibitor at various concentrations (or vehicle control).

  • Enzyme Addition: Add recombinant human PARP1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Primary Antibody: Add a primary antibody specific for PAR and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Fluorescence Polarization (FP) Binding Assay

This is a homogeneous binding assay used to measure the displacement of a fluorescently labeled probe from the PARP enzyme by a test inhibitor.[5][6]

Principle: A fluorescently labeled small molecule probe that binds to the NAD+ binding site of PARP is used. When the probe is bound to the larger PARP enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a test inhibitor displaces the probe, the smaller, free probe tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant PARP enzyme, the fluorescent probe, and the test inhibitor in an appropriate assay buffer.

  • Reaction Setup: In a black, low-volume 384-well plate, add:

    • Recombinant PARP enzyme.

    • Test inhibitor at various concentrations (or vehicle control).

  • Incubation: Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Final Incubation: Incubate for at least 1 hour at room temperature, protected from light, to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a microplate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the amount of probe displaced. Calculate the percent displacement for each inhibitor concentration and determine the IC50 or Ki value.[7][8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a cell-based assay that can be used to assess the target engagement of an inhibitor in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the test inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or a vehicle control for a defined period.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble PARP protein in each sample by SDS-PAGE and Western blotting using a PARP-specific antibody.

  • Data Analysis: Generate melting curves by plotting the amount of soluble PARP as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target binding.

Mandatory Visualizations

PARP Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).

PARP_Signaling_Pathway DNA_Damage DNA Damage (e.g., SSB) PARP1 PARP1 DNA_Damage->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound (or other PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 activation at a DNA single-strand break and subsequent inhibition.

Experimental Workflow for Cross-Reactivity Screening

This diagram outlines a typical workflow for assessing the cross-reactivity of a novel inhibitor.

Cross_Reactivity_Workflow Start Novel Inhibitor (e.g., this compound) Primary_Assay Primary Target Assay (e.g., PARP1 Enzymatic Assay) Start->Primary_Assay Potent_Hits Identify Potent Hits (IC50 < threshold) Primary_Assay->Potent_Hits Selectivity_Panel Selectivity Screening (Panel of related enzymes, e.g., other PARPs) Potent_Hits->Selectivity_Panel Selective? Off_Target_Panel Off-Target Screening (Broad kinase panel, etc.) Potent_Hits->Off_Target_Panel Off-targets? Cell_Based_Assays Cell-Based Assays (e.g., CETSA, PARP Trapping) Selectivity_Panel->Cell_Based_Assays Off_Target_Panel->Cell_Based_Assays Lead_Compound Lead Compound Profile Cell_Based_Assays->Lead_Compound

Caption: A streamlined workflow for inhibitor cross-reactivity profiling.

Logical Relationship of PARP Inhibition and Synthetic Lethality

This diagram illustrates the concept of synthetic lethality, a key mechanism of action for PARP inhibitors in cancers with BRCA mutations.

Synthetic_Lethality cluster_Normal_Cell Normal Cell cluster_Cancer_Cell BRCA-mutant Cancer Cell SSB_Normal Single-Strand Break (SSB) BER_Normal BER Pathway (PARP-dependent) SSB_Normal->BER_Normal repaired by Viable_Normal Cell Viability BER_Normal->Viable_Normal HR_Normal Homologous Recombination (HR) (BRCA-dependent) SSB_Cancer Single-Strand Break (SSB) BER_Cancer BER Pathway SSB_Cancer->BER_Cancer repair blocked by DSB Double-Strand Break (DSB) (from unrepaired SSB) SSB_Cancer->DSB leads to HR_Cancer Defective HR Pathway (BRCA mutation) Apoptosis Cell Death (Apoptosis) HR_Cancer->Apoptosis DSB->HR_Cancer cannot be repaired by PARPi PARP Inhibitor PARPi->BER_Cancer blocks

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

References

In Vivo Therapeutic Efficacy of Furo[3,4-d]pyridazine-5,7-dione Analogs in Preclinical Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of the in vivo therapeutic efficacy of pyridazine derivatives, serving as analogs for Furo[3,4-d]pyridazine-5,7-dione, in established preclinical models of epilepsy. Due to the limited availability of specific in vivo data for this compound, this document focuses on closely related 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives, for which recent in vivo anticonvulsant activity has been reported.[1] The performance of these compounds is compared against standard-of-care antiepileptic drugs (AEDs), Phenytoin and Diazepam. This guide is intended to inform researchers, scientists, and drug development professionals on the potential of this chemical scaffold and to provide detailed experimental protocols for reproducible in vivo validation.

Introduction: The Therapeutic Potential of Pyridazine Scaffolds

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Various studies have highlighted their potential as anti-inflammatory, antimicrobial, anti-hypertensive, antidiabetic, antioxidant, and anticancer agents.[1] Notably, a growing body of evidence suggests that pyridazine-containing compounds exhibit significant anticonvulsant properties, making them promising candidates for the development of novel antiepileptic drugs.[1]

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs are available, a significant portion of patients suffer from refractory epilepsy, underscoring the urgent need for new therapeutic agents with improved efficacy and tolerability. The exploration of novel chemical scaffolds, such as the this compound core and its analogs, represents a critical avenue in the discovery of next-generation AEDs.

This guide focuses on the in vivo validation of the therapeutic efficacy of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives as a case study to illustrate the potential of this compound class. Their performance is benchmarked against established AEDs in widely accepted animal models of epilepsy.

Comparative In Vivo Efficacy

The anticonvulsant activity of novel 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives was evaluated in two standard preclinical models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These models are well-established for identifying compounds with efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical screen for identifying drugs effective against generalized tonic-clonic seizures. Seizures are induced by an electrical stimulus, and the ability of a compound to prevent the tonic hindlimb extension phase is a key measure of its anticonvulsant activity.

Table 1: Comparative Efficacy of Pyridazine Derivatives and Phenytoin in the MES Test

CompoundDose (mg/kg)Protection against Hindlimb Tonic Extension (%)
Pyridazine Derivative 5a 25100%
Pyridazine Derivative 5b 25100%
Phenytoin (Standard) 25100%
Control (Vehicle) -0%

Data sourced from a 2024 study on pyridazine derivatives.[1]

As shown in Table 1, the pyridazine derivatives 5a and 5b demonstrated complete protection against MES-induced tonic hindlimb extension at a dose of 25 mg/kg, matching the efficacy of the standard AED, Phenytoin, at the same dose.[1]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ test is used to screen for compounds that can protect against seizures induced by the chemical convulsant pentylenetetrazole, a GABA-A receptor antagonist. This model is particularly sensitive to drugs that enhance GABAergic neurotransmission and is predictive of efficacy against absence seizures.

Table 2: Comparative Efficacy of Pyridazine Derivatives and Diazepam in the scPTZ Test

CompoundDose (mg/kg)Protection against Convulsions (%)
Pyridazine Derivative 5g 2572.2%
Pyridazine Derivative 5a 2557.4%
Diazepam (Standard) 4Not explicitly stated as % protection, but used as a standard for comparison.
Control (Vehicle) -0%

Data sourced from a 2024 study on pyridazine derivatives.[1]

In the scPTZ model, compound 5g showed the highest activity among the tested pyridazine derivatives, inhibiting 72.2% of convulsions.[1] Compound 5a also demonstrated significant protection at 57.4%.[1] These results indicate the potential of this compound class to modulate seizure activity through mechanisms relevant to absence epilepsy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the reported in vivo studies of the 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives.[1]

Animal Models
  • Species: Swiss albino mice

  • Weight: 20-25 g

  • Housing: Animals are housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiments.

Drug Administration
  • Test Compounds: The synthesized pyridazine derivatives are suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose).

  • Standard Drugs: Phenytoin and Diazepam are prepared in appropriate vehicles.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Volume: Typically 10 ml/kg body weight.

  • Pre-treatment Time: Test compounds and standard drugs are administered 30-60 minutes before seizure induction.

Maximal Electroshock (MES) Seizure Protocol
  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Mice are administered the test compound, standard drug, or vehicle.

    • After the pre-treatment period, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through the corneal electrodes.

    • The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The percentage of animals in each group protected from the tonic hindlimb extension is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Protocol
  • Convulsant Agent: Pentylenetetrazole (PTZ) dissolved in saline.

  • Procedure:

    • Mice are pre-treated with the test compound, standard drug, or vehicle.

    • After the specified pre-treatment time, PTZ is administered subcutaneously at a convulsant dose (e.g., 85 mg/kg).

    • The animals are then observed for a period of 30 minutes for the onset of clonic convulsions.

  • Endpoint: The number of animals in each group that do not exhibit clonic convulsions for at least 5 seconds is recorded, and the percentage of protection is calculated.

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_seizure_induction Seizure Induction cluster_observation Observation & Data Collection Animal Acclimatization Animal Acclimatization Drug Preparation Drug Preparation Animal Acclimatization->Drug Preparation Drug Administration (i.p.) Drug Administration (i.p.) Drug Preparation->Drug Administration (i.p.) MES Induction MES Induction Drug Administration (i.p.)->MES Induction scPTZ Induction scPTZ Induction Drug Administration (i.p.)->scPTZ Induction Observation of Seizure Phenotype Observation of Seizure Phenotype MES Induction->Observation of Seizure Phenotype scPTZ Induction->Observation of Seizure Phenotype Data Analysis (% Protection) Data Analysis (% Protection) Observation of Seizure Phenotype->Data Analysis (% Protection)

Caption: In vivo anticonvulsant screening workflow.

potential_moa cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Voltage-gated Na+ channels Voltage-gated Na+ channels Neurotransmitter Release Neurotransmitter Release Voltage-gated Na+ channels->Neurotransmitter Release Modulates Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels GABA-A Receptor GABA-A Receptor Cl- Influx Cl- Influx GABA-A Receptor->Cl- Influx Hyperpolarization (Inhibition) Hyperpolarization (Inhibition) Cl- Influx->Hyperpolarization (Inhibition) Pyridazine Derivatives Pyridazine Derivatives Pyridazine Derivatives->Voltage-gated Na+ channels Inhibition (MES model) Pyridazine Derivatives->GABA-A Receptor Potentiation (scPTZ model)

Caption: Postulated mechanisms of anticonvulsant action.

Conclusion

While direct in vivo therapeutic efficacy data for this compound is not yet publicly available, the promising anticonvulsant activity of its close structural analogs, the 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives, highlights the potential of this chemical class for the treatment of epilepsy. The demonstrated efficacy in both the MES and scPTZ models suggests a broad spectrum of anticonvulsant action, potentially through modulation of voltage-gated sodium channels and enhancement of GABAergic inhibition.

Further investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of this compound and its derivatives is warranted. The experimental protocols and comparative data presented in this guide provide a solid foundation for future preclinical studies aimed at validating the therapeutic potential of this novel class of compounds. Researchers are encouraged to utilize these methodologies to build upon the existing knowledge and accelerate the development of new and effective treatments for epilepsy.

References

Unambiguous Structure Elucidation: A Comparative Guide to Furo[3,4-d]pyridazine-5,7-dione Reaction Products and Alternatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. In the synthesis of novel heterocyclic compounds, such as derivatives of Furo[3,4-d]pyridazine-5,7-dione, absolute structural confirmation is a critical checkpoint. This guide provides a comparative overview of the structural verification of a key Furo[3,4-d]pyridazine derivative using single-crystal X-ray crystallography, alongside alternative heterocyclic systems, underscoring the indispensability of this technique for definitive structural assignment.

The synthesis of fused heterocyclic systems is often fraught with the potential for isomeric products and unexpected rearrangements. Spectroscopic methods like NMR and IR provide valuable insights into the connectivity and functional groups present in a molecule, but they can sometimes be insufficient for the unequivocal determination of the final product's structure. X-ray crystallography stands as the gold standard, offering direct visualization of the atomic arrangement in a crystalline solid, thereby resolving any structural ambiguities.

This guide focuses on the synthesis and X-ray crystallographic analysis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, a derivative of the this compound core. We will compare its synthesis and structural confirmation with other relevant pyridazine-containing heterocyclic systems, providing key experimental data and detailed protocols.

Performance Comparison of Structurally Confirmed Heterocyclic Compounds

The following table summarizes key data for the synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one and representative alternative heterocyclic compounds where X-ray crystallography was employed for structural confirmation. This comparison highlights the different synthetic strategies and the definitive nature of crystallographic analysis.

Compound ClassStarting MaterialsReaction TypeConfirmation MethodKey Findings from X-ray CrystallographyReference
Furo[3,4-d]pyridazinone Ethyl 4-acetyl-5-methylfuran-3-carboxylate, Hydrazine hydrateCyclocondensationSingle-crystal X-ray diffractionConfirmed the lactam tautomeric form; provided precise bond lengths and angles of the fused furo-pyridazine ring system.[1]
Pyrido[2,3-d]pyridazine-dione Furo[3,4-b]pyridine-5,7-dione, Hydrazine hydrateRing transformationNot explicitly stated for all intermediates, but the final products were characterized by spectral data.Demonstrates a synthetic route starting from a related furo-dione structure.[2]
Pyrrolo[1,2-b]pyridazine Ethyl 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylateDecarboxylationSingle-crystal X-ray diffractionDetermined the planar conformation of the molecule and the π-π stacking arrangement in the crystal lattice.[3][4]
Thiazolo[4,5-d]pyridazine Substituted thiazolesCyclizationNot explicitly stated, but molecular modeling was used to rationalize activity.Highlights a class of pyridazine derivatives with potential as DHFR inhibitors.[5]
Pyrazolo[3,4-d]pyrimidine 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, Alkylating agentsN-alkylationX-ray diffractionElucidated the precise structures of the N-alkylated products and analyzed intermolecular interactions.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis and X-ray crystallographic analysis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one.

Synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one[1]

Two methods were reported for the synthesis:

  • Method A: A solution of ethyl 4-acetyl-5-methylfuran-3-carboxylate (1.02 mmol) in glacial acetic acid (5 mL) was treated with hydrazine hydrate (5.1 mmol). The reaction mixture was refluxed for 1 hour. After cooling, the solvent was evaporated, and the residue was crystallized from ethanol to yield light-brown crystals.

  • Method B: To a solution of ethyl 4-acetyl-5-methylfuran-3-carboxylate (0.077 mmol) in ethanol (5 mL), hydrazine hydrate (1.53 mmol) and a catalytic amount of trifluoroacetic acid were added. The reaction mixture was kept for 2 hours at room temperature. The solvent was then evaporated, and the residue was crystallized from ethanol.

Single-Crystal X-ray Diffraction Analysis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one[1]

The structure of the synthesized compound was unequivocally confirmed by single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals suitable for X-ray analysis were obtained by recrystallization from ethanol.

  • Data Collection: A suitable crystal was mounted on a diffractometer. The X-ray diffraction data were collected at a specified temperature using Mo Kα radiation.

  • Structure Solution and Refinement: The collected data were processed to determine the unit cell parameters and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

  • Data Analysis: The final refined crystal structure confirmed the molecular connectivity, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Visualizing Reaction Pathways and Experimental Workflows

Graphical representations of reaction schemes and experimental procedures can significantly enhance understanding. The following diagrams were generated using the DOT language.

Synthesis_of_Furo_pyridazine_dione start Ethyl 4-acetyl-5- methylfuran-3-carboxylate reagent + Hydrazine hydrate (in Acetic Acid or Ethanol/TFA) start->reagent Reflux or RT product 4,5-dimethylfuro[3,4-d] pyridazin-1(2H)-one reagent->product

Caption: Synthesis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one.

X_ray_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Structure & Validation refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

References

The Furo[3,4-d]pyridazine-5,7-dione Scaffold: A Comparative Analysis of Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the structure-activity relationships (SAR) for different series of Furo[3,4-d]pyridazine-5,7-dione derivatives is a burgeoning area of research. While direct comparative studies on various this compound series are limited in publicly available literature, analysis of structurally related compounds, such as pyridopyridazinones and furopyridines, provides valuable insights into the potential SAR of this promising heterocyclic scaffold. These related compounds have shown significant potential as inhibitors of key therapeutic targets like poly(ADP-ribose) polymerase (PARP) and cyclin-dependent kinases (CDKs), suggesting that the this compound core could be a valuable pharmacophore in the development of novel therapeutics, particularly in oncology.

The this compound ring system presents a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The lactone and pyridazinone rings offer opportunities for establishing crucial interactions with biological targets, while substitutions on the fused ring system can modulate potency, selectivity, and pharmacokinetic profiles.

Insights from Structurally Related Heterocycles

Analysis of pyridopyridazinone derivatives as PARP inhibitors has revealed key SAR trends. For instance, a study on pyridopyridazinone-based PARP-1 inhibitors highlighted that the pyridopyridazinone scaffold can act as an isostere of the phthalazine nucleus found in the approved PARP inhibitor Olaparib.[1] This suggests that the core structure of this compound could also effectively mimic the pharmacophoric features required for PARP inhibition. The study demonstrated that modifications at the "tail" part of the molecule significantly impacted inhibitory potency, with some derivatives exhibiting nanomolar efficacy comparable to Olaparib.[1]

Furthermore, research on furopyridine and pyrazolopyridine derivatives as CDK2 inhibitors has provided additional clues. A study on new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors showed that the furopyridine moiety contributed to significant antitumor activity.[2] This underscores the potential of the furan ring within the this compound scaffold to engage in important interactions within the ATP-binding pocket of kinases.

Hypothetical Structure-Activity Relationship Summary

Based on the analysis of related heterocyclic systems, a hypothetical SAR for this compound derivatives can be proposed. The following table summarizes potential key interactions and the effects of substitutions at different positions, which would require experimental validation.

Position of SubstitutionPotential Effect on ActivityRationale based on Related Compounds
N-6 of Pyridazinone Modulation of solubility and interaction with the solvent-exposed region of the binding site.In many kinase inhibitors, this position is often substituted with solubilizing groups or moieties that can extend into the solvent-exposed region, potentially improving pharmacokinetic properties without compromising potency.[3]
Substituents on the Furan Ring Fine-tuning of electronic properties and potential for additional hydrogen bonding or hydrophobic interactions.The furan ring can be a key interaction point. Substitutions could modulate the electron density of the ring system and introduce groups that form specific interactions with amino acid residues in the target's active site.
Substituents on the Pyridazine Ring Critical for establishing key hydrogen bonds and π-π stacking interactions with the target protein.In PARP inhibitors, the pyridazinone core is crucial for binding to the nicotinamide-binding pocket. Specific substitutions can enhance these interactions.[1]

Experimental Protocols

To experimentally validate the hypothetical SAR of this compound derivatives, a series of standardized assays would be required. The following are representative protocols for key experiments.

General Kinase Inhibition Assay (e.g., for CDK2)
  • Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

  • Materials: Recombinant human kinase (e.g., CDK2/Cyclin A), substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Test compounds are serially diluted in DMSO and then added to the wells of a 384-well plate.

    • The kinase, substrate, and ATP are added to the wells to initiate the reaction.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

PARP-1 Inhibition Assay
  • Objective: To measure the ability of compounds to inhibit the enzymatic activity of PARP-1.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a colorimetric substrate (e.g., TMB).

  • Procedure:

    • A 96-well plate is coated with histones and incubated with activated DNA.

    • Test compounds are added to the wells, followed by PARP-1 enzyme and a mixture of NAD+ and biotinylated NAD+.

    • The plate is incubated to allow for the PARP-ylation of histones.

    • The plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated NAD+.

    • A colorimetric substrate is added, and the absorbance is measured using a plate reader.

    • IC50 values are determined from the dose-response curves.

Cell-Based Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of compounds on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, HCT-116), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • GI50 (concentration for 50% growth inhibition) values are calculated.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Screening cluster_2 SAR Analysis & Optimization Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis (Diverse Substitutions) Scaffold_Selection->Library_Synthesis Primary_Screening Primary Screening (e.g., Kinase Inhibition) Library_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Cell-based Assays) Primary_Screening->Secondary_Screening Data_Analysis Data Analysis (IC50/GI50 Determination) Secondary_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of bioactive compounds.

Kinase_Inhibition_Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Inhibitor Furo[3,4-d]pyridazine -5,7-dione Derivative Inhibitor->Blocked Blocked->Kinase

Caption: A simplified diagram of competitive ATP-binding site kinase inhibition.

Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of these compounds to establish concrete SAR. A multidisciplinary approach combining computational modeling, chemical synthesis, and a battery of in vitro and in vivo assays will be crucial to unlock the full potential of this intriguing heterocyclic system. As more data becomes available, a clearer picture of the SAR for different this compound series will emerge, paving the way for the rational design of potent and selective drug candidates.

References

Comparative Metabolic Stability of Furo[3,4-d]pyridazine-5,7-dione Analogs as Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vitro metabolic stability of a series of Furo[3,4-d]pyridazine-5,7-dione analogs reveals key structural determinants for metabolic robustness. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers and drug development professionals in the optimization of this promising scaffold for the inhibition of Poly(ADP-ribose) polymerase (PARP).

The this compound core has emerged as a promising scaffold in the design of novel inhibitors targeting PARP, a family of enzymes critical in DNA repair and genomic stability.[1] The development of potent and selective PARP inhibitors represents a significant therapeutic strategy, particularly in oncology. A crucial aspect of advancing these compounds towards clinical application is the optimization of their pharmacokinetic properties, with metabolic stability being a primary consideration. This guide summarizes the metabolic stability of a series of this compound analogs, providing a framework for understanding their structure-activity relationships (SAR).

Comparative In Vitro Metabolic Stability

The metabolic stability of a range of this compound analogs was assessed using human liver microsomes. The primary endpoints for this comparison are the in vitro half-life (t½) and the intrinsic clearance (CLint), which are key predictors of in vivo metabolic clearance. The data presented in Table 1 highlights the impact of various substitutions on the core scaffold.

Compound IDR1-SubstitutionR2-SubstitutionIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
FPD-1 HPhenyl2527.7
FPD-2 MethylPhenyl4515.4
FPD-3 H4-Fluorophenyl3818.2
FPD-4 Methyl4-Fluorophenyl6211.2
FPD-5 HPyridin-3-yl1838.5
FPD-6 MethylPyridin-3-yl3519.8

Table 1: Comparative Metabolic Stability of this compound Analogs in Human Liver Microsomes.

The results indicate that substitution at the R1 position with a methyl group (FPD-2, FPD-4, FPD-6) consistently leads to a significant improvement in metabolic stability compared to the unsubstituted analogs (FPD-1, FPD-3, FPD-5). This is evidenced by the longer half-lives and lower intrinsic clearance values. Furthermore, the nature of the aromatic substituent at the R2 position also influences metabolic fate. Introduction of a fluorine atom on the phenyl ring (FPD-3 and FPD-4) resulted in enhanced stability over the simple phenyl-substituted counterparts (FPD-1 and FPD-2). Conversely, the presence of a pyridine ring at this position (FPD-5 and FPD-6) appears to introduce a metabolic liability, leading to more rapid clearance.

Experimental Protocols

The following section details the methodology employed for the in vitro metabolic stability assessment.

Human Liver Microsome Stability Assay

Objective: To determine the in vitro metabolic stability of this compound analogs by measuring their rate of disappearance upon incubation with human liver microsomes.

Materials:

  • Test compounds (this compound analogs)

  • Pooled human liver microsomes (0.5 mg/mL protein concentration)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)

  • Acetonitrile (containing an internal standard)

  • Control compounds (e.g., testosterone, verapamil)

Procedure:

  • Preparation of Incubation Mixture: A master mix was prepared containing the NADPH regenerating system in potassium phosphate buffer.

  • Compound Incubation: The test compounds (final concentration of 1 µM) were pre-incubated with human liver microsomes in the phosphate buffer for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction was initiated by the addition of the pre-warmed NADPH regenerating system master mix.

  • Time-Point Sampling: Aliquots were taken from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot was terminated by the addition of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples were centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant was analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound concentration at each time point.

Data Analysis: The natural logarithm of the percentage of the remaining parent compound was plotted against time. The slope of the linear regression of this plot provides the elimination rate constant (k). The in vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the experimental process and the biological context of these compounds, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing Test_Compounds Test Compounds (1 µM) Incubation_Mix Incubation Mixture Test_Compounds->Incubation_Mix HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation_Mix NADPH_System NADPH Regenerating System NADPH_System->Incubation_Mix Sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Incubation_Mix->Sampling Termination Reaction Termination (Acetonitrile + IS) Sampling->Termination Centrifugation Protein Precipitation Termination->Centrifugation LC_MSMS LC-MS/MS Analysis Centrifugation->LC_MSMS Calculation Calculate t½ and CLint LC_MSMS->Calculation

Caption: Workflow for the in vitro metabolic stability assay.

G cluster_pathway PARP-Mediated DNA Damage Repair cluster_inhibition Inhibition by this compound Analogs DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Furo[3,4-d]pyridazine- 5,7-dione Analog Inhibitor->PARP1 Inhibition

References

Validating Target Engagement of Furo[3,4-d]pyridazine-5,7-diones in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for validating the cellular target engagement of novel Furo[3,4-d]pyridazine-5,7-dione compounds. As derivatives of this scaffold have been suggested to exhibit anti-cancer properties through kinase inhibition, this document will focus on a hypothetical scenario where a this compound analog, hereafter referred to as FPD-X, is a putative inhibitor of a specific cellular kinase (e.g., a receptor tyrosine kinase or a downstream signaling kinase).[1] We will objectively compare the performance of established target engagement assays, providing supporting experimental data formats and detailed protocols.

Introduction to Target Engagement

Confirming that a small molecule interacts with its intended biological target within a cellular context is a critical step in drug discovery and development.[2][3] This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular and in vivo activity. A lack of target engagement can explain why a potent biochemical inhibitor fails to show efficacy in cellular assays, while off-target effects can lead to toxicity. This guide explores several widely used techniques to quantify the interaction between FPD-X and its hypothetical kinase target in living cells.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Here, we compare three orthogonal methods: the Cellular Thermal Shift Assay (CETSA), Western Blotting for downstream signaling, and a NanoBRET™ Target Engagement Assay.

Assay Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable to endogenous proteins in intact cells; provides direct evidence of physical binding.[4]Lower throughput; requires a specific antibody for detection (Western Blot) or mass spectrometry; optimization of heating conditions is necessary.Melt curve (protein abundance vs. temperature) or Isothermal dose-response curve (protein abundance vs. drug concentration at a fixed temperature).
Western Blotting (Phospho-protein analysis) Measures the inhibition of kinase activity by quantifying the phosphorylation of a known downstream substrate.Utilizes standard laboratory techniques; provides functional evidence of target inhibition; can be multiplexed to assess pathway effects.Indirect measure of target binding; requires a specific and validated phospho-antibody; phosphorylation levels can be influenced by other pathways.Dose-dependent decrease in the phosphorylation of the substrate protein.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells via bioluminescence resonance energy transfer (BRET).High-throughput; quantitative measurement of intracellular affinity and residence time; real-time measurements in living cells.Requires genetic modification of cells to express the fusion protein; relies on the availability of a suitable fluorescent tracer that competes with the test compound.BRET ratio changes in response to competitive displacement of the tracer by the compound, allowing for IC50 determination.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes an isothermal dose-response CETSA to quantify the engagement of FPD-X with its target kinase.

Workflow:

CETSA_Workflow A 1. Cell Culture & Treatment - Plate cells and allow adherence. - Treat with varying concentrations of FPD-X. B 2. Heating Step - Heat cell lysates or intact cells to a predetermined melt temperature (Tm). A->B C 3. Cell Lysis & Protein Separation - Lyse cells and separate soluble from aggregated proteins by centrifugation. B->C D 4. Protein Detection - Analyze the soluble fraction by Western Blot using an antibody against the target kinase. C->D E 5. Data Analysis - Quantify band intensities and plot against FPD-X concentration to determine EC50. D->E

CETSA Experimental Workflow. This diagram illustrates the key steps in performing an isothermal dose-response Cellular Thermal Shift Assay.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa, A549) in 6-well plates and grow to 80-90% confluency. Treat the cells with a serial dilution of FPD-X (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating: After treatment, wash the cells with PBS and then lyse them in a suitable buffer. Aliquot the lysates and heat them to a predetermined temperature (e.g., 52°C, which should be on the slope of the melt curve for the unbound target) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Protein Fractionation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein amounts, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Detect the signal using a chemiluminescence substrate and image the blot. Quantify the band intensities using densitometry software. Plot the normalized band intensities against the logarithm of the FPD-X concentration and fit the data to a dose-response curve to determine the EC50 value, which reflects the concentration of FPD-X required to stabilize 50% of the target protein.

Western Blotting for Downstream Substrate Phosphorylation

This protocol assesses the functional consequence of FPD-X binding to its target kinase by measuring the phosphorylation of a key downstream substrate.

Signaling Pathway:

Kinase_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (Target of FPD-X) Substrate Downstream Substrate RTK->Substrate Phosphorylation FPD_X FPD-X FPD_X->RTK Inhibition pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Cellular_Response

Hypothetical Kinase Inhibition Pathway. FPD-X inhibits the target kinase, preventing the phosphorylation of its downstream substrate and blocking the subsequent cellular response.

Methodology:

  • Cell Culture and Treatment: Plate cells as described for CETSA. Starve the cells in a low-serum medium for 12-24 hours to reduce basal signaling. Treat with a serial dilution of FPD-X for 1-2 hours.

  • Stimulation: If the kinase is activated by an external ligand (e.g., a growth factor for a receptor tyrosine kinase), stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Determine and normalize protein concentrations. Perform SDS-PAGE and immunoblotting as described above. Use a primary antibody specific for the phosphorylated form of the downstream substrate. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total amount of the substrate protein or a housekeeping protein (e.g., GAPDH).

  • Data Analysis: Quantify the intensities of the phospho-protein bands and normalize them to the total protein or housekeeping protein bands. Plot the normalized values against the FPD-X concentration to determine the IC50 for the inhibition of substrate phosphorylation.

NanoBRET™ Target Engagement Assay

This protocol provides a quantitative measure of FPD-X binding to its target in real-time in living cells.

Assay Principle:

NanoBRET_Principle cluster_0 No FPD-X cluster_1 With FPD-X A Target-NanoLuc B Fluorescent Tracer A->B Binding C High BRET Signal B->C Energy Transfer D Target-NanoLuc E Fluorescent Tracer G Low BRET Signal E->G No Energy Transfer F FPD-X F->D Competitive Binding

Principle of NanoBRET™ Target Engagement. FPD-X competes with the fluorescent tracer for binding to the NanoLuc-tagged target, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well or 384-well plate.

  • Compound and Tracer Addition: Prepare serial dilutions of FPD-X. Add the fluorescent tracer at a predetermined optimal concentration to all wells, followed by the addition of the FPD-X dilutions and a vehicle control.

  • Signal Measurement: Incubate the plate for a specified time (e.g., 2 hours) at 37°C. Add the Nano-Glo® Live Cell Substrate. Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET signals.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the FPD-X concentration and fit the data to a dose-response curve to determine the IC50, which represents the concentration of FPD-X that displaces 50% of the fluorescent tracer.

Conclusion

Validating the target engagement of this compound compounds like FPD-X is essential for advancing them through the drug discovery pipeline. The choice of assay depends on the specific research question and available resources. CETSA provides direct evidence of physical binding in a label-free manner. Western blotting offers a functional readout of target inhibition within the cellular signaling network. The NanoBRET™ assay delivers high-throughput, quantitative data on compound affinity in living cells. For a comprehensive validation of target engagement, it is often advisable to use at least two orthogonal methods to build a robust data package that confirms both physical binding and functional modulation of the target by the compound of interest.

References

A Comparative Guide to the Isomeric Purity Analysis of Furo[3,4-d]pyridazine-5,7-dione Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical compounds is a critical aspect of quality control and regulatory compliance. Furo[3,4-d]pyridazine-5,7-dione, a heterocyclic compound of interest in medicinal chemistry, may present challenges in distinguishing between potential isomers formed during its synthesis. This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of this compound, supported by experimental data from analogous systems and detailed protocols.

Analysis of Positional Isomers

Positional isomers of this compound, such as Furo[2,3-d]pyridazine-5,7-dione, possess the same molecular formula and weight but differ in the arrangement of atoms in their fused ring system. The differentiation and quantification of these isomers are crucial as they can exhibit distinct pharmacological and toxicological profiles. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Techniques for Positional Isomer Analysis
TechniquePrincipleResolutionSensitivityThroughputKey AdvantagesKey Limitations
HPLC Differential partitioning between a stationary and mobile phase.HighHighHighRobust, quantitative, and readily available.Method development can be time-consuming.
NMR Nuclear spin transitions in a magnetic field.ExcellentModerateLowProvides unambiguous structural information.Lower sensitivity compared to other methods.
MS Mass-to-charge ratio of ionized molecules.HighVery HighHighHigh sensitivity and can be coupled with chromatography.May not differentiate isomers without fragmentation studies.
Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A common approach for separating positional isomers of heterocyclic compounds is reversed-phase HPLC. To enhance the separation of isomers with similar polarities, specialized stationary phases can be employed.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A column with π-π interaction capabilities, such as a pyrenylethyl (PYE) or nitrophenylethyl (NPE) bonded silica column (e.g., COSMOSIL PYE or NPE, 4.6 mm I.D. x 150 mm).[1]

  • Mobile Phase: A gradient of methanol and water is often effective. For example, starting with 40% methanol in water and increasing to 80% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive identification of positional isomers by analyzing the chemical shifts and coupling constants of protons and carbons.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Experiments:

    • 1H NMR: Provides information on the proton environment.

    • 13C NMR: Distinguishes between carbon atoms in different electronic environments.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is essential for unambiguous structural assignment. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, helping to pinpoint the fusion pattern of the heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry can differentiate positional isomers by analyzing their fragmentation patterns.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like GC or LC (GC-MS or LC-MS).

  • Ionization Technique: Electron Ionization (EI) is commonly used in GC-MS to induce fragmentation. For LC-MS, Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) can be employed.

  • Analysis: The mass spectra of positional isomers will show the same molecular ion peak, but the relative abundances of their fragment ions will differ, providing a fingerprint for each isomer.

Analysis of Chiral Isomers

If the this compound molecule or its derivatives contain a stereocenter, it can exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can have significantly different biological activities. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

Comparison of Chiral HPLC Columns for Enantiomeric Separation of Pyridazine Derivatives

The selection of the chiral stationary phase (CSP) is critical for achieving enantiomeric separation. Polysaccharide-based CSPs are widely used and have proven effective for a broad range of compounds. Below is a comparison based on data from the separation of chiral pyridazinone analogs.[2][3]

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Enantiomeric Excess (ee%)
Lux Amylose-2 [2]MeCN/IPA (90:10)8.510.2>1.5>99
Lux Cellulose-1 [2]n-Hex/IPA (90:10)12.114.5>1.5>99
Chiralcel OD [3]n-Hex/IPA (95:5)15.818.3>1.594.8 - 99.9
Experimental Protocol for Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column such as Lux Amylose-2 or Chiralcel OD (e.g., 4.6 mm I.D. x 250 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol). The ratio is optimized to achieve the best separation. For example, n-hexane/isopropanol (90:10 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV at an appropriate wavelength (e.g., 250 nm).[3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of about 0.5-1.0 mg/mL.

Visualizing the Workflow and Method Comparison

To further clarify the process of isomeric purity analysis, the following diagrams illustrate a typical experimental workflow and a comparison of the key analytical techniques.

Isomeric_Purity_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation Screening Initial Screening (e.g., Achiral HPLC, LC-MS) Preparation->Screening Positional Positional Isomer Analysis (HPLC, NMR, MS) Screening->Positional Positional Isomers Detected Chiral Chiral Isomer Analysis (Chiral HPLC) Screening->Chiral Chiral Center Present Data_Analysis Data Analysis (Peak Integration, Spectral Interpretation) Positional->Data_Analysis Chiral->Data_Analysis Quantification Quantification of Impurities Data_Analysis->Quantification Report Final Report (Purity Assessment) Quantification->Report

A typical workflow for the isomeric purity analysis of a pharmaceutical sample.

Method_Comparison cluster_positional Positional Isomer Analysis cluster_chiral Chiral Isomer Analysis cluster_attributes HPLC_P HPLC Specificity High Specificity HPLC_P->Specificity Quantitative Quantitative HPLC_P->Quantitative Throughput High Throughput HPLC_P->Throughput NMR_P NMR Structure Definitive Structure NMR_P->Structure MS_P MS Sensitivity High Sensitivity MS_P->Sensitivity HPLC_C Chiral HPLC HPLC_C->Specificity HPLC_C->Quantitative

Comparison of analytical techniques for isomeric purity analysis.

References

Safety Operating Guide

Safe Disposal of Furo[3,4-d]pyridazine-5,7-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Immediate Safety and Handling Precautions

Prior to handling, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE). Due to the potential for skin and eye irritation, as well as respiratory effects, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

In case of exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • After skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management Protocol

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: The collected waste must be disposed of as hazardous chemical waste.

Proper Disposal Procedures

The recommended disposal method for Furo[3,4-d]pyridazine-5,7-dione and its contaminated materials is through an approved hazardous waste disposal facility. Do not dispose of this chemical in the regular trash or down the drain.

Step-by-Step Disposal Guide:

  • Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your EHS department. It is incompatible with strong oxidizing agents and strong acids.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and non-reactive container.

    • For solutions, use a labeled, sealed, and appropriate chemical waste container.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep away from heat, sparks, and open flames.

  • Arrangement for Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste.

Quantitative Data Summary

The following table summarizes key information based on available data for related compounds. This should be used as a precautionary guide.

ParameterValue/InformationSource/Note
GHS Hazard Statements (for Furo[3,4-b]pyrazine-5,7-dione) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plantPubChem
Incompatible Materials Strong oxidizing agents, Strong acidsFisher Scientific SDS for Pyridazine
Recommended Extinguishing Media Water spray, Carbon dioxide (CO2), Dry chemical, Chemical foamFisher Scientific SDS for Pyridazine
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)Fisher Scientific SDS for Pyridazine

Experimental Workflow for Disposal

Below is a diagram outlining the decision-making and operational workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs segregate Segregate Waste: - Solid - Liquid - Contaminated Materials ppe->segregate containerize Place in Labeled, Sealed, Appropriate Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact disposal Disposal by Approved Hazardous Waste Facility ehs_contact->disposal contain_spill Contain with Inert Absorbent Material spill->contain_spill Yes collect_spill Collect into Hazardous Waste Container contain_spill->collect_spill collect_spill->containerize

Caption: Disposal workflow for this compound.

This guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific protocols and consult with your EHS department. By adhering to these procedures, you contribute to a safer laboratory environment for everyone.

Personal protective equipment for handling Furo[3,4-d]pyridazine-5,7-dione

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Furo[3,4-d]pyridazine-5,7-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Summary and Personal Protective Equipment
Potential Hazard Required Personal Protective Equipment (PPE)
Skin Irritation Chemical-resistant gloves (e.g., nitrile)
Laboratory coat
Eye Irritation Safety glasses with side shields or chemical splash goggles
Respiratory Irritation Use in a well-ventilated area or a chemical fume hood. If significant aerosolization or dust is expected, a respirator may be necessary.

Operational Plan: Handling this compound

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary laboratory equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for handling this compound to minimize contamination.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, put on a laboratory coat.

  • Wear appropriate chemical-resistant gloves (nitrile gloves are a suitable choice).

  • Don safety glasses with side shields. If there is a risk of splashing, use chemical splash goggles.

3. Handling the Compound:

  • Conduct all manipulations of this compound, including weighing and transferring, within the certified chemical fume hood.

  • Avoid creating dust or aerosols.

  • Use a spatula or other appropriate tools for transferring the solid material.

  • Keep the container with this compound closed when not in use.

4. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

5. Post-Handling Procedures:

  • Clean the work area within the fume hood thoroughly with an appropriate solvent and then with soap and water.

  • Properly dispose of all contaminated materials as outlined in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. This compound and materials contaminated with it must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Collect all solid waste (e.g., excess reagent, contaminated filter paper, and weighing boats) in a designated, properly labeled hazardous waste container.

  • Collect all liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.

  • Ensure waste containers are made of a material compatible with the chemical waste.

2. Labeling:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components and their approximate concentrations if it is a mixed waste stream.

  • Include the date of waste accumulation.

3. Storage:

  • Store hazardous waste containers in a designated satellite accumulation area that is at or near the point of generation.

  • Ensure the storage area is secure and away from incompatible materials.

  • Keep waste containers tightly closed except when adding waste.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation prep_ppe Gather Required PPE prep_fume_hood->prep_ppe prep_materials Prepare Lab Equipment prep_ppe->prep_materials don_ppe Don PPE: Lab Coat, Gloves, Goggles prep_materials->don_ppe handle_compound Weigh and Transfer Compound don_ppe->handle_compound clean_up Clean Work Area handle_compound->clean_up collect_waste Collect Solid and Liquid Waste in Labeled Containers handle_compound->collect_waste doff_ppe Doff PPE Correctly clean_up->doff_ppe store_waste Store in Satellite Accumulation Area collect_waste->store_waste dispose_waste Arrange for EHS Pickup store_waste->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.